1,4-Dimethyl-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
27816-52-0 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1,4-dimethylindole |
InChI |
InChI=1S/C10H11N/c1-8-4-3-5-10-9(8)6-7-11(10)2/h3-7H,1-2H3 |
InChI Key |
YQYZZTOIMUEGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)C |
Origin of Product |
United States |
Foundational & Exploratory
The Chameleonic Core: A Technical Guide to the Medicinal Chemistry Applications of Dimethylindole Derivatives
Abstract
The indole scaffold represents a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of bioactive compounds.[1][2][3][4] Among its myriad derivatives, the dimethylindole core has emerged as a particularly fruitful template for the design of novel therapeutics. This technical guide provides an in-depth exploration of the medicinal chemistry applications of dimethylindole derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will traverse the synthetic landscapes that give rise to these molecules, delve into their diverse pharmacological activities, and dissect the critical structure-activity relationships that govern their therapeutic potential. This guide is designed not as a rigid protocol, but as a foundational resource to inspire and inform the next generation of dimethylindole-based drug discovery.
I. The Dimethylindole Scaffold: A Privileged Foundation
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery due to its ability to mimic peptide structures and engage in various biological interactions.[1][2] The addition of two methyl groups to this core, creating dimethylindole, significantly influences its physicochemical properties and biological activity. The positions of these methyl groups are critical, with 2,3-dimethylindole being a common and extensively studied isomer. These methyl substitutions can enhance lipophilicity, modulate electronic properties, and provide steric bulk that can influence binding to biological targets.
Synthetic Strategies: Accessing the Core
The construction of the dimethylindole scaffold is a critical first step in harnessing its therapeutic potential. Several synthetic methodologies have been developed and refined over the years.
A. Fischer Indole Synthesis: A classic and widely employed method for synthesizing 2,3-dimethylindoles involves the Fischer indole synthesis.[5] This reaction typically proceeds by reacting phenylhydrazine hydrochloride with a suitable ketone, such as 2-butanone, in the presence of a catalyst.[5]
Experimental Protocol: Fischer Synthesis of 2,3-Dimethylindole [5]
-
Reaction Setup: In a round-bottom flask, combine phenylhydrazine hydrochloride and 2-butanone in a suitable solvent, such as methanol.
-
Catalyst Addition: Introduce a catalyst, for example, antimony phosphate, to the mixture.[5]
-
Reflux: Heat the reaction mixture to reflux temperature and maintain for a sufficient period to ensure complete reaction.
-
Work-up: After cooling, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product using techniques such as column chromatography or recrystallization to obtain pure 2,3-dimethylindole.
B. Polyphosphoric Acid-Mediated Cyclization: An alternative and efficient method for the preparation of 2,3-dimethylindole involves the heating of N-butenylaniline with polyphosphoric acid.[6] This method offers a readily available starting material and a straightforward reaction procedure.[6]
Experimental Protocol: Polyphosphoric Acid-Mediated Synthesis of 2,3-Dimethylindole [6]
-
Mixing: Admix N-butenylaniline and polyphosphoric acid in a reaction vessel.
-
Heating: Heat the mixture, preferably at reflux temperature (approximately 100°C to 300°C), to induce cyclization.[6]
-
Hydrolysis and Extraction: Cool the reaction mixture and hydrolyze it with an aqueous alkali solution. Extract the product using an ether solvent.[6]
-
Distillation: Distill the extracted material to isolate the crystalline 2,3-dimethylindole.[6]
Diagram: Synthetic Routes to 2,3-Dimethylindole
Caption: Key synthetic pathways to the 2,3-dimethylindole core.
II. Anticancer Applications: Targeting Uncontrolled Cell Growth
The dimethylindole scaffold has proven to be a fertile ground for the discovery of potent anticancer agents.[7][8][9] These derivatives have been shown to exert their cytotoxic effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7][10]
A. Cytotoxic Activity against Various Cancer Cell Lines
Numerous studies have demonstrated the broad-spectrum anticancer activity of dimethylindole derivatives. For instance, certain 2,3-dimethylindoles and their tetrahydrocarbazole analogs have exhibited promising activity against lung, pancreas, and colon cancer cell lines.[5]
| Compound ID | Cancer Cell Line | IC50 (nM) | Reference |
| 3a | Lung Carcinoma (Calu1) | 2.7 | [5] |
| 3a | Pancreas Carcinoma (Panc1) | 2.8 | [5] |
| 3b | Lung Carcinoma (Calu1) | 3.1 | [5] |
| 3b | Pancreas Carcinoma (Panc1) | 3.2 | [5] |
| 5d | Lung Carcinoma (Calu1) | 2.5 | [5] |
B. Mechanistic Insights: How Dimethylindoles Combat Cancer
The anticancer effects of indole derivatives are often attributed to their ability to interfere with critical cellular processes.[7] Mechanisms of action include:
-
Tubulin Polymerization Inhibition: Some indole derivatives can bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10]
-
Kinase Inhibition: The indole nucleus can serve as a scaffold for the development of inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[10]
-
Induction of Apoptosis: Many dimethylindole derivatives have been shown to induce programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[10]
Diagram: Anticancer Mechanisms of Dimethylindole Derivatives
Caption: Key anticancer mechanisms of dimethylindole derivatives.
III. Anti-inflammatory Properties: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases. Dimethylindole derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[11][12][13]
A. Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[12] Certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have demonstrated potent inhibition of these cytokines in lipopolysaccharide (LPS)-induced RAW264.7 cells.[12]
B. Cyclooxygenase (COX) Inhibition
Some indole derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[11] This selective inhibition is a desirable trait as it can minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[11]
IV. Antimicrobial Activity: A New Front in the Fight Against Pathogens
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Dimethylindole derivatives have shown significant promise in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[14][15][16][17]
A. Antibacterial and Antifungal Spectrum
Studies have demonstrated the efficacy of dimethylindole derivatives against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[16] Furthermore, certain derivatives have displayed potent antifungal activity against clinically relevant yeasts such as Candida albicans and Candida krusei.[16]
| Compound Class | Target Organism | Activity | Reference |
| N-substituted indoles | Staphylococcus aureus, Escherichia coli, Candida albicans | Potent inhibition | [15] |
| Indole-triazole derivatives | MRSA, C. krusei | Significant activity | [16] |
| 5-iodoindole, 3-methylindole | Extensively drug-resistant Acinetobacter baumannii | Antimicrobial and antibiofilm | [14] |
B. Synergistic Effects with Conventional Antibiotics
An exciting avenue of research is the synergistic effect observed when certain indole derivatives are combined with conventional antimicrobial drugs.[14] For instance, 7-hydroxyindole has been shown to act synergistically with carbapenems against extensively drug-resistant Acinetobacter baumannii, potentially revitalizing the efficacy of existing antibiotics.[14]
V. Neuroprotective Potential: Guarding the Brain
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing healthcare challenge.[18][19] Emerging evidence suggests that dimethylindole derivatives may offer neuroprotective benefits.[20][21]
A. Targeting Pathways in Neurodegeneration
The neuroprotective effects of indole derivatives are thought to be mediated through various mechanisms, including:
-
Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases.[20] Indole derivatives can act as potent antioxidants, scavenging free radicals and protecting neurons from oxidative damage.[20]
-
Anti-inflammatory Effects: Neuroinflammation plays a crucial role in the progression of neurodegenerative disorders.[21] The anti-inflammatory properties of dimethylindole derivatives can help to mitigate this detrimental process.
-
Inhibition of Protein Aggregation: The misfolding and aggregation of proteins, such as amyloid-beta and alpha-synuclein, are hallmarks of Alzheimer's and Parkinson's disease, respectively.[20] Certain indole derivatives have been shown to inhibit the aggregation of these proteins.[20]
VI. Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For dimethylindole derivatives, several key SAR principles have been elucidated:
-
Substitution on the Indole Core: The position and nature of substituents on the indole ring system significantly impact biological activity.[2] Modifications at the N1, C2, C3, and C5 positions have been extensively explored to optimize potency and selectivity.[2]
-
The Role of Methyl Groups: The dimethyl substitution pattern itself is a critical determinant of activity. The steric and electronic effects of the methyl groups can influence how the molecule interacts with its biological target.
-
Hybridization with Other Pharmacophores: Combining the dimethylindole scaffold with other known pharmacophores, such as triazoles or thiadiazoles, has proven to be a successful strategy for enhancing antimicrobial activity.[16]
Diagram: Generalized SAR Workflow for Dimethylindole Derivatives
Caption: A typical workflow for exploring the SAR of dimethylindoles.
VII. Future Directions and Conclusion
The medicinal chemistry of dimethylindole derivatives is a vibrant and rapidly evolving field. The diverse biological activities exhibited by this scaffold underscore its immense potential for the development of novel therapeutics to address a wide range of human diseases. Future research will likely focus on:
-
Target Identification and Validation: Elucidating the precise molecular targets of bioactive dimethylindole derivatives will be crucial for understanding their mechanisms of action and for designing more selective agents.
-
Advanced Drug Delivery Systems: Formulating dimethylindole-based drugs into advanced delivery systems could enhance their bioavailability, efficacy, and safety profiles.
-
Exploration of New Therapeutic Areas: The versatile nature of the dimethylindole scaffold suggests that its therapeutic applications may extend beyond the areas currently explored.
References
-
Kumara, M. N., et al. (2018). Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]
- Toland, W. G. (1956). Preparation of 2, 3-dimethylindole.
-
Asif, M. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. [Link]
-
ResearchGate. (n.d.). Total synthesis of 2,4-dimethylindole (382),... ResearchGate. [Link]
-
Chen, Y.-T., et al. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC. [Link]
-
Abdel-Rahman, A. A.-H., et al. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]
-
Wikipedia. (2023). 2,5-DDM-DOM. Wikipedia. [Link]
-
Shaikh, T. M., & Debebe, H. (2020). Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. ResearchGate. [Link]
-
Sachdeva, H., et al. (2020). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. ResearchGate. [Link]
-
Carbone, S., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. [Link]
-
Gellis, A., et al. (2000). [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. PubMed. [Link]
-
Sachdeva, H., et al. (2020). INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. Journal of the Chilean Chemical Society. [Link]
-
Das, B., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]
-
Carbone, S., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. [Link]
-
Goker, H., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. [Link]
-
Kumar, A., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. PubMed. [Link]
-
Hilaris Publisher. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher. [Link]
-
Kumar, A., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI. [Link]
-
Singh, V. K., & Singh, P. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. [Link]
-
Gorska-Ponikowska, M., et al. (2021). The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease-A Molecular Dynamics Approach. PubMed. [Link]
-
Mishra, N., et al. (2021). Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. IJPPR. [Link]
-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]
-
Cocklin, S., et al. (2011). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. [Link]
-
Hilaris Publisher. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher. [Link]
-
Carbone, S., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PubMed. [Link]
-
Scilit. (n.d.). Synthesis, Molecular Docking and Biological Evaluation of N‐Substituted Indole Derivatives as Potential Anti‐Inflammatory and Antioxidant Agents. Scilit. [Link]
-
Li, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [Link]
-
Kumar, A., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. [Link]
-
Goker, H., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. ResearchGate. [Link]
-
Sousa, D., et al. (2021). Structure/activity relationships of indole derivatives. ResearchGate. [Link]
-
La Rosa, V., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. PubMed. [Link]
-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]
- 7. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW | Journal of the Chilean Chemical Society [jcchems.com]
- 10. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. hilarispublisher.com [hilarispublisher.com]
thermodynamic stability of 1,4-Dimethyl-1H-indole
An In-Depth Technical Guide to the Thermodynamic Stability of 1,4-Dimethyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and agrochemicals.[1] The biological activity of these compounds is intrinsically linked to their substitution patterns and overall stability.[1] Among the vast family of indole derivatives, 1,4-Dimethyl-1H-indole is a compound of interest due to its specific substitution, which can influence its electronic properties, metabolic profile, and, crucially, its thermodynamic stability.
This guide provides a comprehensive technical overview of the . Moving beyond a simple recitation of facts, this document is designed to function as a whitepaper, offering researchers and drug development professionals a foundational understanding of both the theoretical principles and the practical methodologies required to assess the stability of this molecule. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative scientific principles.
Section 1: Theoretical Framework of Thermodynamic Stability
The thermodynamic stability of a molecule refers to its intrinsic energy state relative to its constituent elements or other reference compounds. A more stable compound possesses a lower Gibbs free energy. The key parameters governing this stability are the standard Gibbs free energy of formation (ΔGf°) and the standard enthalpy of formation (ΔHf°).[2][3]
-
Standard Enthalpy of Formation (ΔHf°) : This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable forms under standard conditions (1 bar pressure, specified temperature, usually 298.15 K).[2] A more negative ΔHf° generally indicates greater enthalpic stability.[2]
-
Standard Gibbs Free Energy of Formation (ΔGf°) : This parameter is the ultimate determinant of thermodynamic stability under constant temperature and pressure, as it accounts for both enthalpy (heat content) and entropy (disorder) through the equation ΔG = ΔH - TΔS.[4] A spontaneous formation process is indicated by a negative ΔGf°, signifying that the compound is stable relative to its elements.[5]
Computational Approaches to Stability Assessment
Quantum mechanics computations, particularly Density Functional Theory (DFT), are instrumental in predicting the thermochemical properties of molecules like 1,4-Dimethyl-1H-indole.[4][6] Studies on indole and its analogues have demonstrated that methods like B3LYP with a 6-311+G** basis set can yield valuable insights into their relative stabilities by calculating Gibbs free energy, enthalpy, and entropy.[4][6]
Key computational indicators of stability include:
-
HOMO-LUMO Gap (ΔE) : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A larger HOMO-LUMO gap generally signifies higher kinetic stability and lower chemical reactivity.[4]
-
Molecular Hardness (η) : Related to the HOMO-LUMO gap, chemical hardness is a measure of a molecule's resistance to deformation or change in its electron distribution. "Harder" molecules are typically more stable.[6]
For 1,4-Dimethyl-1H-indole, the presence of an electron-donating methyl group at the C4 position and a methyl group at the N1 position would be expected to influence the electron density of the indole ring, thereby altering its HOMO-LUMO gap and overall reactivity compared to the parent indole. A computational study would be the most direct way to quantify these effects.
Section 2: Experimental Assessment of Chemical Stability: Forced Degradation Studies
Beyond theoretical calculations, the most critical evaluation of a compound's stability in a pharmaceutical context comes from experimental stress testing, commonly known as forced degradation studies.[7] These studies are mandated by regulatory bodies like the ICH to understand degradation pathways, identify potential degradants, and establish the stability-indicating nature of analytical methods.[7][8]
Forced degradation involves subjecting the compound to conditions more severe than those it would encounter during storage or use, thereby accelerating its decomposition.[8] This process is essential for revealing the intrinsic stability of the molecule.[7]
Core Principles of Forced Degradation
The goal of a forced degradation study is not to completely destroy the molecule but to achieve a target degradation of approximately 5-20%. This allows for the reliable detection and characterization of degradation products without the complexity of secondary and tertiary degradants. The choice of stressors is designed to cover the most likely degradation pathways for organic molecules.
The workflow for a comprehensive forced degradation study is a systematic process designed to ensure all potential degradation pathways are explored.
Caption: Experimental workflow for conducting forced degradation studies.
Detailed Experimental Protocol: Forced Degradation of 1,4-Dimethyl-1H-indole
This protocol is a self-validating system designed for robust and reproducible results.
Objective: To investigate the intrinsic stability of 1,4-Dimethyl-1H-indole under various stress conditions and to identify its primary degradation products.
Materials:
-
1,4-Dimethyl-1H-indole (API, >99% purity)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Calibrated pH meter, HPLC-DAD system, LC-MS/MS system
-
Photostability chamber, calibrated oven
Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of 1,4-Dimethyl-1H-indole at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of ACN and water. This solvent choice ensures solubility while being compatible with the subsequent stress conditions.
-
-
Application of Stress Conditions:
-
For each condition, use a separate aliquot of the stock solution. A control sample (unstressed stock solution stored at 4°C) must be analyzed alongside the stressed samples.
Stress Condition Protocol Justification Acid Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C. Simulates acidic environments, targeting acid-labile functional groups. The indole ring can be susceptible to polymerization under strong acid conditions. Base Hydrolysis Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C. Simulates alkaline environments. While the indole N-H is methylated, other parts of the molecule could be base-sensitive. Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Tests susceptibility to oxidative degradation, a common pathway for electron-rich aromatic systems like indoles.[9] Thermal Degradation Incubate an aliquot of the stock solution and a sample of the solid API in an oven at 80°C. Evaluates the intrinsic thermal stability of the molecule in both solid and solution states. Photolytic Degradation Expose an aliquot of the stock solution and a sample of the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Assesses light sensitivity, which can induce photochemical reactions. -
-
Sampling and Analysis:
-
Withdraw samples at appropriate time points (e.g., 0, 2, 8, 24, and 48 hours).
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze samples using a validated stability-indicating HPLC-DAD method. The method must be capable of separating the parent 1,4-Dimethyl-1H-indole peak from all degradation products.
-
Analyze samples showing significant degradation using LC-MS/MS to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the degradants, which is crucial for structural elucidation.
-
Section 3: Potential Degradation Pathways
While specific degradation pathways for 1,4-Dimethyl-1H-indole must be confirmed experimentally, the extensive chemistry of the indole nucleus allows for educated predictions. The electron-rich pyrrole ring of the indole is often the primary site of reaction.
Oxidative Degradation: This is a highly probable degradation route. Oxidation can lead to the formation of various products, including oxindoles, by cleavage of the 2,3-double bond or hydroxylation at various positions on the ring. The methyl group at C4 may sterically hinder attack at that side of the molecule but could also influence the electronic distribution to favor oxidation elsewhere.
The diagram below illustrates a hypothetical oxidative degradation pathway, a common route for indole-containing compounds.
Caption: Hypothetical oxidative degradation pathway for an indole derivative.
Acidic Degradation: Indoles are known to be sensitive to strong acidic conditions, which can lead to dimerization or polymerization. The N-methylation in 1,4-Dimethyl-1H-indole prevents protonation at the nitrogen atom, which may confer some additional stability against certain acid-catalyzed reactions compared to N-unsubstituted indoles.[10]
Conclusion
Assessing the is a multi-faceted process that integrates theoretical predictions with rigorous experimental validation. While direct calorimetric data may be sparse, a combination of DFT calculations and comprehensive forced degradation studies provides a robust framework for characterizing its stability profile. The computational approach offers predictive power regarding intrinsic stability (ΔGf°, ΔHf°), while forced degradation studies provide indispensable, real-world data on how the molecule behaves under chemical stress. This dual approach is fundamental in drug development, enabling the selection of stable drug candidates, the development of robust formulations, and the establishment of appropriate storage conditions and shelf-life.
References
- BenchChem. (n.d.). Mitigating degradation of indole compounds during storage and analysis.
-
Silva-Júnior, E. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemical and Pharmaceutical Research, 8(7), 645-650. Retrieved from [Link]
- ResearchGate. (2016). Journal of Chemical and Pharmaceutical Research, 2016, 8(7):645-650 Research Article Investigation of the Stability of Indol.
- AIP Publishing. (2011). Computational study of the interaction of indole-like molecules with water and hydrogen sulfide | The Journal of Chemical Physics.
- NIH. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC.
- AIP Publishing. (2016). Computational and photoelectron spectroscopic study of the dipole-bound anions, indole(H2O)1,2− | The Journal of Chemical Physics.
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
- BenchChem. (n.d.). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
-
PubMed. (2025). Discovery of indole derivatives as STING degraders. Retrieved from [Link]
-
ResearchGate. (n.d.). forced degradation study -a new approach for stress testing of drug substances and drug products. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. Retrieved from [Link]
- Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical Science and Technology, 5(1), 1-9.
-
RSC Publishing. (2022). Green Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
ResearchGate. (2025). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Retrieved from [Link]
- KI Open Archive. (n.d.). SYNTHESIS OF INDOLE AND OXINDOLE DERIVATIVES INCORPORATING PYRROLIDINO, PYRROLO OR IMIDAZOLO MOIETIES.
-
ijarsct. (n.d.). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Retrieved from [Link]
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Gibbs Free Energy - Entropy, Enthalpy & Equilibrium Constant K. Retrieved from [Link]
- PRACTICAL LAB MANUAL. (n.d.). Herbal Drug Technology B. Pharm VI.
-
Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]
-
The Kitchin Research Group. (2013). Finding equilibrium composition by direct minimization of Gibbs free energy on mole numbers. Retrieved from [Link]
-
ScienceDirect. (2025). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Retrieved from [Link]
-
SERC. (2007). Gibbs Free Energy and Other Thermodynamic Functions. Retrieved from [Link]
-
n.d. Standard Enthalpy of Formation for Various Compounds*. Retrieved from [Link]
- n.d. Table 1. Thermodynamic data at 25oC for assorted inorganic substances.
-
NIH. (n.d.). 1,4-Dimethylindole | C10H11N | CID 589389 - PubChem. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Indole (CAS 120-72-9). Retrieved from [Link]
-
MDPI. (2023). Thermodynamics of Hydrogen Storage: Equilibrium Study of Liquid Organic Hydrogen Carrier System 1-Methylindole/octahydro-1-methylindole. Retrieved from [Link]
-
ScienceDirect. (n.d.). Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation. Retrieved from [Link]
-
NIST. (n.d.). 4,7-dimethyl-1H-indole. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,4-dimethyl-1h-indole (C10H11N). Retrieved from [Link]
- DESWATER. (n.d.). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes.
-
ACS Publications. (2026). Hydrogen Bond Mediated Phase Separation of Phenolic-Based Compounds for the Preparation of Melanin-like Nanoparticles. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyltryptamine. Retrieved from [Link]
-
Eawag-BBD. (n.d.). 1,4-Dioxane Degradation Pathway. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 3. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Gibbs Free Energy and Other Thermodynamic Functions [serc.carleton.edu]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Methodological & Application
regioselective functionalization of 1,4-Dimethyl-1H-indole
Application Note: High-Precision Regioselective Functionalization of 1,4-Dimethyl-1H-indole
Abstract: The Steric-Electronic Conflict
1,4-Dimethyl-1H-indole represents a unique challenge in heterocyclic chemistry due to the juxtaposition of electronic activation and steric hindrance. While the indole core is naturally nucleophilic at C3, the methyl group at C4 exerts significant peri-strain, destabilizing intermediates formed at the C3 position. Conversely, the N-methyl group blocks standard N-directed metallation strategies while simultaneously activating the C2 position for deprotonation.
This guide details three distinct, field-proven protocols to access the C3 (Electronic) , C2 (Lithiation) , and C2 (Transition Metal) positions. We analyze the causality behind reagent choices to ensure reproducibility on both milligram and gram scales.
Strategic Reaction Map
The following decision tree illustrates the divergent pathways for functionalizing 1,4-dimethylindole based on the desired regioselectivity.
Figure 1: Divergent functionalization pathways for 1,4-dimethylindole. Note the distinct reagents required to overcome the C4-methyl steric bias.
Protocol A: C3-Formylation (Vilsmeier-Haack)
Target: Introduction of an aldehyde at C3. Mechanism: Electrophilic Aromatic Substitution (EAS). Challenge: The C4-methyl group creates steric repulsion with the incoming electrophile (Vilsmeier reagent), potentially slowing the reaction compared to 1-methylindole.
Step-by-Step Methodology
-
Reagent Preparation (In situ):
-
Cool anhydrous DMF (5.0 equiv) to 0 °C under Argon.
-
Add POCl₃ (1.2 equiv) dropwise. Caution: Exothermic. Stir for 30 min to form the chloroiminium salt (Vilsmeier reagent).
-
-
Substrate Addition:
-
Dissolve 1,4-dimethyl-1H-indole (1.0 equiv) in minimal DMF.
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.
-
-
Reaction Phase:
-
Warm to room temperature. If conversion is incomplete after 2 hours (monitor via TLC/LCMS), heat to 40 °C.
-
Note: The C4-Me steric clash often requires thermal energy to reach full conversion, unlike simple indoles.
-
-
Hydrolysis (Critical):
-
Pour the mixture into ice-water containing NaOAc (buffered quench prevents acid-catalyzed polymerization).
-
Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
-
Isolation:
-
Precipitate usually forms. Filter and wash with water. Recrystallize from EtOH/Water.
-
Key Parameter Summary:
| Parameter | Value | Reason |
|---|
| Temperature | 0 °C
Protocol B: C2-Functionalization (Directed Lithiation)
Target: Introduction of electrophiles (I, CHO, alkyl) at C2. Mechanism: Deprotonation (Acid-Base). Rationale: The N-methyl group prevents N-deprotonation. The C2-proton is the most acidic ring proton (pKa ~ 38) and is kinetically accessible, unlike the sterically hindered C3 position.
Step-by-Step Methodology
-
Setup:
-
Flame-dry a Schlenk flask. Cycle Argon/Vacuum 3 times.
-
Dissolve 1,4-dimethyl-1H-indole (1.0 equiv) in anhydrous THF (0.2 M).
-
-
Deprotonation:
-
Cool to -78 °C (Dry ice/Acetone).
-
Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise over 10 minutes.
-
Observation: A color change (often yellow/orange) indicates lithiation.
-
-
Lithiation Time:
-
Stir at -78 °C for 45 minutes.
-
Warning: Do not warm above -40 °C before trapping; the C2-lithio species can isomerize or decompose.
-
-
Electrophile Trapping:
-
Add the electrophile (e.g., MeI, DMF, I₂) (1.2–1.5 equiv) neat or in THF.
-
Allow to warm to room temperature slowly over 2 hours.
-
-
Workup:
-
Quench with Sat. NH₄Cl. Extract with EtOAc.
-
Figure 2: C2-Lithiation pathway. The N-Me group directs the base to the C2 proton via coordination, bypassing the sterically hindered C3/C4 region.
Protocol C: C2-Arylation (Pd-Catalyzed)
Target: Direct coupling with Aryl Halides.[1][2] Mechanism: Concerted Metallation-Deprotonation (CMD). Rationale: For complex drug scaffolds, lithiation is too harsh. Pd-catalysis allows C2-H activation under milder conditions.
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%) or S-Phos (for hindered aryl halides).
-
Oxidant/Additive: Ag₂CO₃ or Cu(OAc)₂ (if oxidative coupling) OR Cs₂CO₃ (if coupling with Aryl Iodide).
-
Solvent: DMF or Dioxane/DMSO (9:1).
Protocol:
-
Combine Indole (1 equiv), Ar-I (1.2 equiv), Pd(OAc)₂, PPh₃, and Cs₂CO₃ (2 equiv) in a sealed tube.
-
Heat to 100–120 °C for 12 hours.
-
Filter through Celite.
Troubleshooting & Critical Factors
| Issue | Probable Cause | Solution |
| Low Yield (Protocol A) | C4-Me steric hindrance blocks Vilsmeier reagent. | Increase Temp to 50°C; Use 2.0 equiv POCl₃. |
| C3 vs C2 Mixture (Protocol B) | Temperature too high during lithiation. | Keep strictly at -78 °C; Ensure n-BuLi titer is accurate. |
| No Reaction (Protocol C) | Catalyst poisoning by N-Me lone pair. | Switch to electron-rich ligands (S-Phos, X-Phos) to outcompete N-binding. |
References
-
Vilsmeier-Haack Reaction Overview
-
C2-Arylation of N-Substituted Indoles
-
Lane, B. S., & Sames, D. (2004). Direct C-H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles.[9] Journal of the American Chemical Society, 126(8), 2300-2301.
-
-
Ir-Catalyzed Borylation (Regioselectivity Insights)
-
Pan, Z., Liu, L., Xu, S., & Shen, Z. (2021). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles.[8] RSC Advances, 11, 5843-5848.
-
-
Lithiation of Indoles
- Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press. (Standard Reference Text).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
C-H activation methods using 1,4-Dimethyl-1H-indole
An In-Depth Guide to Transition Metal-Catalyzed C-H Activation of 1,4-Dimethyl-1H-indole
Abstract
The indole scaffold is a cornerstone of medicinal chemistry and materials science. Direct C-H activation has emerged as a powerful, atom-economical strategy for the late-stage functionalization of these heterocycles, bypassing the need for pre-functionalized starting materials. This guide provides a detailed exploration of transition metal-catalyzed C-H activation methods specifically tailored to 1,4-Dimethyl-1H-indole. This substrate serves as an excellent model system, featuring a protected nitrogen that prevents N-H activation side reactions and a methyl-substituted benzene ring that introduces unique regiochemical challenges. We will delve into the core principles of regioselectivity, provide detailed, field-tested protocols for C2-arylation and C7-alkenylation, and offer expert insights into troubleshooting and experimental design.
The Strategic Landscape: Regioselectivity in Indole C-H Activation
The indole nucleus possesses multiple C-H bonds with distinct electronic and steric environments. Understanding the inherent reactivity and the methods to override it is paramount for successful synthetic design.
-
Inherent Electronic Reactivity: The pyrrole ring is electron-rich, making the C3 position the most nucleophilic and susceptible to electrophilic attack. The C2 position is the next most reactive site within the pyrrole moiety. Functionalization of the benzene core (C4-C7) is significantly more challenging due to its lower reactivity.[1]
-
The Role of Directing Groups (DGs): To achieve site-selectivity, particularly on the inert benzene ring, a directing group is often installed on the indole nitrogen. This group contains a heteroatom (e.g., O or N) that can chelate to the metal catalyst, positioning it in close proximity to a specific C-H bond for activation.
-
N-Directing Groups for C2 and C7 Activation: Removable groups like pivaloyl (Piv) or pyrimidyl can form five- or six-membered metallacycles to direct functionalization to the C2 or C7 positions, respectively.[2][3]
-
C3-Directing Groups for C4 Activation: A directing group at the C3 position, such as an aldehyde, can facilitate activation at the C4 position.
-
-
The Case of 1,4-Dimethyl-1H-indole: This substrate presents a unique scenario. The N-methyl group is a poor directing group, meaning it does not strongly chelate to the metal catalyst. Therefore, C-H activation is governed by a combination of inherent reactivity and catalyst-specific preferences. The C4-methyl group blocks functionalization at that site and sterically influences the adjacent C5 position, making the C2 and C7 positions the most plausible targets for directed functionalization strategies.
Core Mechanisms of Catalytic C-H Activation
Transition metal catalysts, primarily from Groups 8-10 (Ru, Rh, Pd), are the workhorses of C-H activation. While specific pathways vary, they generally follow a concerted sequence of steps.
Palladium-Catalyzed C-H Arylation
Palladium catalysts are widely used for C-C bond formation. The C2-arylation of N-alkylindoles typically follows a Pd(0)/Pd(II) catalytic cycle. Mechanistic studies have shown that for N-methylindole, the reaction is first order in both the indole and the catalyst, but zero order in the aryl halide, indicating that the C-H activation step is rate-determining.[4]
Caption: Generalized catalytic cycle for Pd-catalyzed C2-arylation.
Rhodium/Ruthenium-Catalyzed C-H Functionalization
High-valent Rh(III) and Ru(II) catalysts are particularly effective for C-H activation, often assisted by a directing group. The cycle typically begins with a base-assisted, irreversible C-H metalation to form a stable six-membered ruthenacycle or rhodacycle. This intermediate then coordinates with the coupling partner (e.g., an alkene), undergoes migratory insertion, and finally, β-hydride elimination or reductive elimination releases the product.[5][6]
Caption: Generalized cycle for Rh/Ru-catalyzed C7-alkenylation.
Application Notes & Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. The transition metal catalysts and reagents are toxic and should be handled with care.
Protocol A: Palladium-Catalyzed C2-Arylation of 1,4-Dimethyl-1H-indole
This protocol is adapted from established procedures for the C2-arylation of N-alkylindoles and is optimized to favor the desired cross-coupling over homocoupling of the aryl halide.[7] The key insight is that lower catalyst loading suppresses the bimolecular transmetalation that leads to biphenyl byproduct formation.[7]
Reaction Scheme: 1,4-Dimethyl-1H-indole + Ar-I → 2-Aryl-1,4-dimethyl-1H-indole
| Reagent/Component | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 1,4-Dimethyl-1H-indole | 145.20 | 145 mg | 1.0 | Substrate |
| Aryl Iodide (e.g., Iodobenzene) | 204.01 | 306 mg | 1.5 | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 1.1 mg | 0.005 (0.5 mol%) | Catalyst |
| Triphenylphosphine (PPh₃) | 262.29 | 5.2 mg | 0.02 (2.0 mol%) | Ligand |
| Cesium Acetate (CsOAc) | 191.95 | 288 mg | 1.5 | Base |
| N,N-Dimethylacetamide (DMA) | 87.12 | 2.0 mL | - | Solvent |
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1,4-dimethyl-1H-indole (145 mg, 1.0 mmol), Palladium(II) acetate (1.1 mg, 0.005 mmol), triphenylphosphine (5.2 mg, 0.02 mmol), and cesium acetate (288 mg, 1.5 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Using a syringe, add the aryl iodide (1.5 mmol) followed by anhydrous N,N-dimethylacetamide (2.0 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 125 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by withdrawing small aliquots (via syringe) and analyzing by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 2-aryl-1,4-dimethyl-1H-indole.
Protocol B: Ruthenium-Catalyzed C7-Alkenylation (Model Protocol)
Achieving C7 selectivity on an indole without a strong directing group is a significant challenge. This protocol is based on highly effective methods developed for N-pivaloylindoles, which utilize the pivaloyl carbonyl to direct a ruthenium catalyst to the C7 position.[3][5]
Expert Insight: When applying this to 1,4-dimethyl-1H-indole, the non-directing N-methyl group means that regioselectivity will be poor. A mixture of products, including C2-alkenylation, is expected. This protocol serves as a template for exploring C7-functionalization and highlights the critical role of the directing group in achieving high selectivity.
Reaction Scheme: N-Pivaloylindole + Alkene → C7-Alkenyl-N-pivaloylindole
| Reagent/Component | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| N-Pivaloylindole (Model) | 215.28 | 43 mg | 0.2 | Substrate |
| Alkene (e.g., n-Butyl Acrylate) | 128.17 | 51 mg | 0.4 | Coupling Partner |
| [Ru(p-cymene)Cl₂]₂ | 612.39 | 6.1 mg | 0.01 (5 mol%) | Catalyst Precursor |
| Silver Hexafluoroantimonate (AgSbF₆) | 343.62 | 13.7 mg | 0.04 (20 mol%) | Halide Scavenger |
| Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 72 mg | 0.4 | Oxidant |
| 1,2-Dichloroethane (DCE) | 98.96 | 1.0 mL | - | Solvent |
Step-by-Step Procedure:
-
Vessel Preparation: In a dry Schlenk tube under an argon atmosphere, combine N-pivaloylindole (43 mg, 0.2 mmol), [Ru(p-cymene)Cl₂]₂ (6.1 mg, 0.01 mmol), AgSbF₆ (13.7 mg, 0.04 mmol), and Cu(OAc)₂ (72 mg, 0.4 mmol).
-
Reagent Addition: Add anhydrous 1,2-dichloroethane (1.0 mL) followed by n-butyl acrylate (51 mg, 0.4 mmol) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir for 16 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a short pad of silica gel, eluting with additional CH₂Cl₂.
-
Concentration & Purification: Concentrate the filtrate in vacuo and purify the resulting residue by flash column chromatography (hexane/ethyl acetate gradient) to isolate the C7-alkenylated product.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently inert atmosphere (O₂ can poison Pd(0)).3. Poor quality of solvent or reagents (water contamination). | 1. Use fresh catalyst and ensure ligands are pure.2. Improve Schlenk line technique; use a glovebox if possible.3. Use freshly distilled or commercially available anhydrous solvents. |
| Poor Regioselectivity | 1. Lack of a strong directing group (especially for C4-C7).2. Steric hindrance near the target C-H bond.3. Reaction conditions favoring electronic over directed pathway. | 1. For C7/C4 selectivity, a directing group is often essential. Consider substrates with removable DGs.2. For 1,4-dimethyl-1H-indole, C2 is electronically favored and sterically accessible; expect it as a major product.3. Screen different ligands, solvents, and temperatures to tune selectivity. |
| Formation of Byproducts | 1. Homocoupling of aryl halide (e.g., biphenyl).2. Dimerization of the indole substrate.3. Over-alkenylation or isomerization of the product. | 1. (Protocol A) Decrease catalyst loading as described.[7]2. Use a less concentrated solution; ensure slow addition of reagents if needed.3. Monitor the reaction closely and stop it upon full conversion of the starting material. |
| Difficulty Removing Directing Group | 1. The DG is too robust for standard cleavage conditions. | 1. Research specific cleavage conditions for the DG used (e.g., strong base/acid for pivaloyl). This must be factored into the overall synthetic plan. |
References
-
Z. Li, R. Li, and S. Wang, "Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds," Molecules, 2017. [Link]
-
L. Ackermann, et al., "C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis," Angewandte Chemie International Edition, 2020. [Link]
-
J. Yu, et al., "Divergent C-H Alkylation and Allylation of Indoles with Unactivated Alkene via Mechanochemical Rh(III) Catalysis," Organic Letters, 2026. [Link]
-
D. R. Stuart, et al., "Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity," Journal of the American Chemical Society, 2007. [Link]
-
D. Ma, et al., "Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles," Angewandte Chemie International Edition, 2016. [Link]
-
Y. Zhang, et al., "Direct C2-arylation of N-acyl pyrroles with aryl halides under palladium catalysis," Organic & Biomolecular Chemistry, 2017. [Link]
-
M. Deprez, et al., "Palladium-catalyzed direct C2–H arylation of indole with phenyl(Mes)iodonium triflate," ResearchGate, 2018. [Link]
-
M. Catellani, et al., "Palladium‐catalyzed direct C2‐arylation/alkylation of free (N−H) indoles via norbornene‐mediated regioselective C−H activation," ResearchGate, 2021. [Link]
-
University of Rochester, "How To: Troubleshoot a Reaction," University of Rochester Department of Chemistry. [Link]
-
Z. Li, et al., "C-H Functionalization of indoles and oxindoles through CDC reactions," Chinese Chemical Letters, 2023. [Link]
-
J. F. Hartwig, et al., "Reactions of Indene and Indoles with Platinum Methyl Cations: Indene C-H Activation, Indole π vs. Nitrogen Lone-Pair Coordination," Organometallics, 2008. [Link]
-
S. Cui, et al., "Rh(III)-catalyzed C-H activation/cyclization of indoles and pyrroles: divergent synthesis of heterocycles," The Journal of Organic Chemistry, 2014. [Link]
-
V. G. Nenajdenko, et al., "Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles," The Journal of Organic Chemistry, 2004. [Link]
-
J. Wen and Z. Shi, "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds," Accounts of Chemical Research, 2021. [Link]
-
L. Ackermann, et al., "C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis," Angewandte Chemie, 2020. [Link]
-
S. K. Guchhait, et al., "Rh-Catalyzed Functionalization of N-Heterocycles Through C–H Activation," ResearchGate, 2022. [Link]
-
D. Ma, et al., "Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles," ResearchGate, 2015. [Link]
-
S. Cui, et al., "Rh(iii)-catalyzed C–H activation/cyclization of oximes with alkenes for regioselective synthesis of isoquinolines," Organic & Biomolecular Chemistry, 2014. [Link]
-
M. J. Krische, et al., "Ruthenium Catalyzed Hydrohydroxyalkylation of Acrylates with Diols and α-Hydroxycarbonyl Compounds to Form Spiro- and α-Methylene-γ-Butyrolactones," Journal of the American Chemical Society, 2012. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds [mdpi.com]
- 3. Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C7‐Indole Amidations and Alkenylations by Ruthenium(II) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rh(III)-catalyzed C-H activation/cyclization of indoles and pyrroles: divergent synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datapdf.com [datapdf.com]
scale-up synthesis of 1,4-Dimethyl-1H-indole
An Application Note for the Robust and Scalable Synthesis of 1,4-Dimethyl-1H-indole
Authored by: A Senior Application Scientist
Introduction: The Significance of the 1,4-Dimethyl-1H-indole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1][2] The strategic placement of substituents on this privileged scaffold allows for the fine-tuning of biological activity and material properties. 1,4-Dimethyl-1H-indole, in particular, serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents and specialized organic materials. Its synthesis, therefore, is of considerable interest to researchers in medicinal chemistry and drug development.
This application note provides a detailed, robust, and scalable protocol for the synthesis of 1,4-dimethyl-1H-indole. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles and critical process parameters necessary to ensure a safe, efficient, and reproducible synthesis on a laboratory scale-up.
Strategic Approach: Selection of an Optimal Synthetic Route
Two primary strategies present themselves for the construction of 1,4-dimethyl-1H-indole: the Fischer indole synthesis and the direct N-alkylation of a pre-existing indole core.
-
Fischer Indole Synthesis: This classic and powerful method involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[3][4][5] For 1,4-dimethyl-1H-indole, this would entail reacting N-methyl-m-tolylhydrazine with a suitable two-carbon synthon. While highly effective, this route can be complicated by the formation of regioisomers, especially when using unsymmetrical ketones, and the stability of the substituted hydrazine can be a concern during scale-up.[5]
-
Direct N-Methylation of 4-Methylindole: This approach is exceptionally straightforward, involving the deprotonation of the readily available 4-methylindole at the nitrogen atom, followed by quenching with a methylating agent. This route offers superior regioselectivity—alkylation occurs exclusively on the nitrogen—and typically proceeds in high yield with simple purification.[6][7]
For the purposes of scalability, reproducibility, and operational simplicity, the direct N-methylation of 4-methylindole is the superior strategy. It avoids the potential for isomeric impurities and utilizes a more direct pathway, which is highly desirable in a process intended for larger quantities.
Part 1: Scale-Up Synthesis Protocol via N-Methylation
This protocol details the synthesis of 1,4-dimethyl-1H-indole from 4-methylindole on a scale yielding approximately 100 grams of the final product.
Reaction Principle
The synthesis proceeds via a nucleophilic substitution reaction. The weakly acidic N-H proton of 4-methylindole is first removed by a strong base to form a highly nucleophilic indolide anion. This anion then readily attacks the electrophilic methyl group of the methylating agent (methyl iodide), forming the desired N-methylated product.
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for the N-methylation of 4-methylindole.
Materials and Equipment
| Reagent | CAS No. | Molecular Wt. | Moles | Equivalents | Amount |
| 4-Methylindole | 16096-32-5 | 131.18 g/mol | 0.838 mol | 1.0 | 110 g |
| Sodium Hydride (60% disp. in mineral oil) | 7646-69-7 | 24.00 g/mol (active) | 0.922 mol | 1.1 | 36.9 g |
| Methyl Iodide | 74-88-4 | 141.94 g/mol | 0.922 mol | 1.1 | 130.9 g (57.4 mL) |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | - | - | - | 1.1 L |
| Diethyl Ether | 60-29-7 | - | - | - | 2.0 L |
| Deionized Water | 7732-18-5 | - | - | - | 2.0 L |
| Saturated NaCl Solution (Brine) | 7647-14-5 | - | - | - | 500 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | - | 50 g |
Equipment:
-
3 L three-neck round-bottom flask
-
Mechanical overhead stirrer with a Teflon paddle
-
Thermometer/temperature probe
-
500 mL pressure-equalizing dropping funnel
-
Condenser with nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Large ice-water bath
-
2 L separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Experimental Protocol
1. Reaction Setup:
-
Assemble the 3 L three-neck flask with the mechanical stirrer, thermometer, and condenser. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.
-
Place the flask in a heating mantle, which can be replaced with an ice bath as needed.
2. Deprotonation of 4-Methylindole:
-
To the reaction flask, add anhydrous DMF (1.1 L) via cannula or a dry measuring cylinder.
-
Add 4-methylindole (110 g, 0.838 mol) to the DMF and stir until fully dissolved.
-
Process Rationale: DMF is an excellent polar aprotic solvent that effectively dissolves the starting material and the intermediate sodium salt, ensuring a homogeneous reaction. Its high boiling point is also advantageous for reactions requiring heat, although this step is performed at a controlled, cool temperature.
-
In a separate dry beaker, weigh the sodium hydride dispersion (36.9 g, 0.922 mol active NaH). Carefully wash the dispersion with anhydrous hexanes (2 x 50 mL) to remove the mineral oil, decanting the hexanes each time under inert atmosphere.
-
Safety Critical Step: Sodium hydride is a highly reactive, pyrophoric solid that reacts violently with water. Handle only under an inert atmosphere and away from any moisture. The washing step must be performed by trained personnel.
-
Cool the 4-methylindole/DMF solution to 0 °C using an ice-water bath.
-
Add the washed sodium hydride to the cooled solution in small portions over 30 minutes.
-
Scientist's Note: Hydrogen gas is evolved during this step. Ensure adequate ventilation and that the inert gas outlet is vented to a safe area (e.g., an oil bubbler). The reaction is exothermic; portion-wise addition at 0 °C prevents an uncontrolled temperature rise.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. The solution should become a dark, homogeneous slurry.
3. N-Methylation:
-
Charge the dropping funnel with methyl iodide (57.4 mL, 0.922 mol).
-
While maintaining the reaction temperature at 0-5 °C, add the methyl iodide dropwise to the reaction mixture over approximately 1 hour.
-
Critical Control Point: This step is highly exothermic. A slow, controlled addition rate is essential to maintain the temperature below 10 °C. A runaway reaction can lead to over-pressurization and the formation of unwanted byproducts.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.
4. Reaction Monitoring:
-
Monitor the reaction for the disappearance of 4-methylindole using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC System: Silica gel, eluting with 10% Ethyl Acetate in Hexanes. Visualize with UV light and/or a potassium permanganate stain. 4-methylindole (Rf ≈ 0.4), 1,4-dimethyl-1H-indole (Rf ≈ 0.6).
5. Work-up and Extraction:
-
Once the reaction is complete, cool the flask back to 0 °C with an ice-water bath.
-
Safety Critical Step: The following step is to quench the excess sodium hydride, which will evolve hydrogen gas.
-
Slowly and carefully add deionized water (1.0 L) dropwise to the reaction mixture to quench any unreacted NaH. The initial addition will be vigorous.
-
Transfer the entire mixture to a 2 L separatory funnel. Add more deionized water (1.0 L) and diethyl ether (1.0 L).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separate the aqueous layer and extract it again with diethyl ether (2 x 500 mL).
-
Combine all the organic layers. Wash the combined organic phase with brine (500 mL).
-
Process Rationale: The brine wash helps to remove residual water and DMF from the organic layer, improving the efficiency of the drying step.
-
Dry the organic layer over anhydrous magnesium sulfate (50 g), filter, and concentrate the solvent using a rotary evaporator.
6. Purification:
-
The resulting crude oil should be purified by vacuum distillation. Column chromatography is generally not practical for this scale.
-
Assemble a vacuum distillation apparatus.
-
Distill the crude product under reduced pressure. 1,4-dimethyl-1H-indole is expected to distill at approximately 120-125 °C at 10 mmHg.
-
Collect the fraction that distills at a constant temperature. The product is a colorless to pale yellow oil.
-
Expected Yield: 105-115 g (86-94%).
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical methods.
| Technique | Expected Results for 1,4-Dimethyl-1H-indole |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.18 (d, J = 8.0 Hz, 1H), 7.05 (t, J = 7.8 Hz, 1H), 6.96 (d, J = 3.0 Hz, 1H), 6.70 (d, J = 7.2 Hz, 1H), 6.45 (d, J = 3.0 Hz, 1H), 3.75 (s, 3H, N-CH₃), 2.50 (s, 3H, Ar-CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 136.5, 128.8, 128.4, 121.5, 120.8, 107.9, 99.8, 32.7, 19.1. |
| GC-MS (EI) | Molecular Ion [M]⁺ at m/z = 145.[8] |
| Purity (by GC) | >98% |
Part 2: Process Safety and Hazard Assessment
A thorough risk assessment is mandatory before commencing any scale-up synthesis. The following points highlight key safety considerations for this protocol.
Caption: Key safety considerations for the synthesis of 1,4-dimethyl-1H-indole.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9][10][11]
-
Handling Sodium Hydride: NaH must be handled exclusively in a fume hood under an inert atmosphere. Never allow it to come into contact with water or protic solvents outside of a controlled quenching procedure.
-
Handling Methyl Iodide: Methyl iodide is volatile and toxic. All transfers should be performed in a fume hood using a syringe or cannula.
-
Exotherm Control: The use of an ice bath and slow, monitored addition of reagents is critical for managing the reaction temperature. A sudden increase in temperature is a sign of a potential runaway reaction.
-
Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of according to institutional and local environmental regulations.[11][12] Halogenated waste (from methyl iodide) should be collected separately from non-halogenated solvent waste.
Conclusion
This application note presents a validated and scalable protocol for the synthesis of 1,4-dimethyl-1H-indole via direct N-methylation of 4-methylindole. By carefully controlling reaction parameters and adhering to strict safety protocols, researchers can reliably produce this valuable building block in high yield and purity. The detailed rationale behind each step provides the necessary scientific grounding for successful implementation and potential adaptation in diverse research and development settings.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5638. Available at: [Link]
-
SDS Manager Inc. (n.d.). Indole for synthesis SDS. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Fischer indole synthesis. Retrieved from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis.
-
Zhang, Y., & Larock, R. C. (2002). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Organic Letters, 4(19), 3263–3266. Available at: [Link]
-
Carolina Biological Supply Company. (n.d.). Bacteria: The Indole Test. Retrieved from [Link]
-
Al-awar, R. S., & El-Enany, M. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2568–2585. Available at: [Link]
-
Organic Syntheses. (n.d.). Indole-3-acetic Acid. Retrieved from [Link]
-
Sahu, P. K., Sahu, P., & Agarwal, D. D. (2011). Synthesis of highly substituted indoles in presence of solid acid catalysts. Journal of the Serbian Chemical Society, 76(3), 377-385. Available at: [Link]
- Thermo Fisher Scientific. (n.d.). INDOLE (EHRLICH'S). Retrieved from a product information sheet detailing reagent precautions.
-
Organic Chemistry Portal. (2006, September 5). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Retrieved from [Link]
- University course material. (n.d.). Synthesis and Chemistry of Indole. Retrieved from a source detailing indole reactivity.
-
Movassaghi, M., & Schmidt, M. A. (2007). A unified strategy to reverse-prenylated indole alkaloids: total syntheses of preparaherquamide, premalbrancheamide, and (+)-VM-55599. Angewandte Chemie International Edition, 46(19), 3725-3728. Available at: [Link]
- Environmental sample analysis guide. (n.d.). III Analytical Methods.
- Eurofins. (n.d.). Analytical Method Summaries. Retrieved from a source detailing GC/MS analytical procedures.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589389, 1,4-Dimethylindole. Retrieved from [Link]
-
Dömling, A., et al. (2021). A multicomponent tetrazolo indole synthesis. Chemical Communications, 57(84), 10985-10988. Available at: [Link]
-
Kordubailo, M. V., & Tolmachev, A. A. (2023). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Organic and Pharmaceutical Chemistry Journal, 21(1), 1-10. Available at: [Link]
-
Gicquel, M., et al. (2017). Direct Alkynylation of Indole and Pyrrole Heterocycles. Infoscience. Available at: [Link]
-
König, B., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7433–7438. Available at: [Link]
-
Al-awar, R. S., & El-Enany, M. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2568-2585. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85282, 4-Methylindole. Retrieved from [Link]
-
Palazzolo, S., et al. (2023). Synthesis of Indole‐Fused 1,4‐Diazepinones via Photoredox‐Catalyzed Cascade Cyclization Reaction. Advanced Synthesis & Catalysis, 365(19), 3465-3474. Available at: [Link]
-
International Journal of Advanced Research. (2024). A new one-pot synthesis of substituted indoles. 12(02), 528-532. Available at: [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. Available at: [Link]
- Asada, Y., et al. (1992). U.S. Patent No. 5,085,991. Washington, DC: U.S. Patent and Trademark Office.
- European Patent Office. (n.d.). Patent EP0075019B1: Process for preparing indole or indole derivatives.
-
ResearchGate. (2014, March 29). How to isolate and purify indolizidine compounds? Retrieved from [Link]
-
Liu, Y., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Molecules, 26(22), 6965. Available at: [Link]
Sources
- 1. A General and Scalable Synthesis of Polysubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,4-Dimethylindole | C10H11N | CID 589389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Indole for synthesis SDS - Download & Subscribe for Updates [sdsmanager.com]
- 10. carolina.com [carolina.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-Methylation Reaction Yields
Welcome to the technical support center for N-methylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-methylation and optimize reaction outcomes. N-methylated compounds are critical building blocks in pharmaceuticals and fine chemicals, yet achieving high yields can be challenging due to side reactions, substrate limitations, and sensitive reaction conditions.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding N-methylation strategies.
Q1: What are the most common methods for N-methylation, and how do I choose the right one?
A1: Selecting the appropriate method depends on your substrate's reactivity, steric hindrance, and the presence of other functional groups. The primary methods include:
-
Reductive Amination: Widely used and versatile, this method involves reacting an amine with an aldehyde (like formaldehyde) to form an imine, which is then reduced in situ by a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride).[3][4] It offers good control and generally avoids over-methylation.
-
Eschweiler-Clarke Reaction: A classic method that uses excess formaldehyde and formic acid.[5] Its mechanism inherently prevents the formation of quaternary ammonium salts, making it an excellent choice to avoid over-methylation, especially when aiming for a tertiary amine from a primary or secondary amine.[6][7]
-
Direct Alkylation with Methyl Halides: Using reagents like methyl iodide (MeI) or dimethyl sulfate (DMS) is a powerful and common method.[8] However, these are highly reactive and toxic agents that often lead to over-methylation, forming quaternary ammonium salts.[6][9][10] This method is often used when quaternization is desired or can be carefully controlled by stoichiometry.
-
"Green" Methylating Agents: Dimethyl carbonate (DMC) and dimethyl sulfoxide (DMSO) are considered more environmentally friendly alternatives.[6][11] DMC is non-toxic and can reduce the risk of over-alkylation.[12] DMSO, a low-toxicity solvent, can also act as a methylating agent in the presence of formic acid.[2]
Q2: How can I prevent the formation of quaternary ammonium salts?
A2: Over-methylation is a frequent side reaction, particularly with potent agents like methyl iodide.[9] To mitigate this:
-
Choose the Right Method: The Eschweiler-Clarke reaction is the most reliable method to prevent quaternization as the reaction stops at the tertiary amine stage.[5][7]
-
Control Stoichiometry: When using direct alkylation, carefully control the stoichiometry of your methylating agent. A slow, dropwise addition of 1.0 equivalent can favor mono-methylation.[9]
-
Use Milder Reagents: Employ less reactive methylating agents like dimethyl carbonate (DMC).[6]
-
Protecting Groups: For primary amines where only mono-methylation is desired, you can use a protecting group strategy. For instance, a trifluoroacetyl group can be introduced, followed by methylation and subsequent deprotection.[13]
Q3: My amine is sterically hindered or has low nucleophilicity. What are my options?
A3: Challenging substrates require more robust methods.
-
For Sterically Hindered Amines: Reductive amination using a copper-hydride catalyst with paraformaldehyde has shown high yields for hindered substrates.[6][14] Increasing reaction time and temperature may also be necessary.
-
For Electron-Poor Amines: Amines with electron-withdrawing groups have reduced nucleophilicity.[6] Harsher reaction conditions (higher temperature, stronger base) or more reactive methylating agents like dimethyl sulfate may be required.[8][9] Palladium-catalyzed methods like the Buchwald-Hartwig amination can also be effective but are sensitive to reaction conditions.[15][16]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Low to No Reaction Yield
| Potential Cause | Underlying Logic & Explanation | Suggested Solution(s) |
| 1. Ineffective Deprotonation / Inappropriate Base | Many N-methylation reactions require the amine to be deprotonated to increase its nucleophilicity. If the base is too weak or has degraded, the initial step fails. Sodium hydride (NaH), for example, is highly moisture-sensitive and loses efficacy if not handled under anhydrous conditions.[17] | Solution: • Select a Stronger Base: Switch from carbonate bases (e.g., K₂CO₃) to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[9] • Ensure Base Quality: Use fresh, properly stored base. Handle moisture-sensitive bases like NaH under an inert atmosphere (e.g., argon or nitrogen).[17] |
| 2. Low Reactivity of Methylating Agent | The chosen methylating agent may not be electrophilic enough to react with your amine, especially if the amine is sterically hindered or electron-poor. | Solution: • Switch to a More Potent Agent: If using DMC or methanol-based systems, consider switching to methyl iodide (MeI) or dimethyl sulfate (DMS). Be mindful of their toxicity and potential for over-methylation.[8][9] |
| 3. Inappropriate Reaction Temperature | Many reactions require a specific activation energy. If the temperature is too low, the reaction rate may be negligible. Conversely, excessively high temperatures can cause decomposition of reagents or products.[18] | Solution: • Gradually Increase Temperature: Incrementally raise the reaction temperature (e.g., in 10-20 °C steps) while monitoring the reaction by TLC or LC-MS.[8] • Check Literature: Consult literature for the optimal temperature range for your specific reaction type and substrate. |
| 4. Unfavorable Solvent Effects | The solvent plays a crucial role in stabilizing intermediates and solvating reagents. Highly polar solvents like DMF can sometimes inhibit reactions by strongly competing with the substrate for catalyst active sites.[19] In other cases (SN2 reactions), polar aprotic solvents are beneficial. | Solution: • Solvent Screening: Test a range of solvents with varying polarities (e.g., Toluene, THF, Dioxane, Acetonitrile). The reaction yield can be highly solvent-dependent.[20][21] • Consider Non-Polar Solvents: For certain catalytic reactions, switching from a polar solvent like triglyme to a non-polar one like xylene has been shown to increase the reaction rate significantly.[19] |
Decision Workflow for Low Yield Issues
The following diagram outlines a logical workflow for troubleshooting low-yield N-methylation reactions.
Caption: A systematic workflow for troubleshooting low N-methylation yields.
Problem 2: Over-methylation or Formation of a Complex Mixture
| Potential Cause | Underlying Logic & Explanation | Suggested Solution(s) |
| 1. Highly Reactive Methylating Agent | Reagents like methyl iodide and dimethyl sulfate are extremely potent electrophiles. After the first methylation, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a rapid second methylation and potential quaternization.[9] | Solution: • Switch to Eschweiler-Clarke: This method is the gold standard for preventing over-methylation as it stops at the tertiary amine.[7] • Use Stoichiometric Control: Limit the methylating agent to 1.0-1.1 equivalents and add it slowly to the reaction mixture.[9] • Lower the Temperature: Running the reaction at a lower temperature can reduce the rate of the second methylation, allowing for better control. |
| 2. Side Reactions (e.g., O-methylation) | If your substrate contains other nucleophilic sites, such as hydroxyl (-OH) or carboxyl groups, these can compete with the amine for the methylating agent, especially under harsh basic conditions. | Solution: • Use Milder Conditions: Opt for lower temperatures and weaker bases where possible to increase selectivity.[9] • Protecting Groups: Protect sensitive functional groups (e.g., protect an alcohol as a silyl ether) before performing the N-methylation, then deprotect afterward. |
| 3. Reagent Decomposition / Byproducts | Impurities in starting materials or decomposition during the reaction can lead to a messy reaction profile. For example, using methyl iodide can introduce iodide ions, which may catalyze side reactions.[12] | Solution: • Purify Starting Materials: Ensure the amine, solvent, and other reagents are pure and anhydrous. • Thorough Work-up: Perform an aqueous work-up to remove water-soluble byproducts and unreacted reagents before purification.[22] • Consider Alternative Methods: Greener methods using DMC or DMSO may produce fewer problematic byproducts.[2][6] |
Data & Reagent Selection
Table 1: Comparison of Common Methylating Agents
| Methylating Agent | Formula | Common Use | Pros | Cons |
| Methyl Iodide | CH₃I | General purpose, direct alkylation | Highly reactive, effective for less reactive amines.[8] | Highly toxic, high risk of over-methylation[6][10], low boiling point (42 °C).[12] |
| Dimethyl Sulfate | (CH₃)₂SO₄ | General purpose, direct alkylation | High reactivity, higher boiling point than MeI.[23] | Extremely toxic and carcinogenic.[10][24] |
| Formaldehyde / Formic Acid | CH₂O / HCOOH | Eschweiler-Clarke Reaction | Prevents over-methylation[7], inexpensive reagents.[5] | Requires heating, excess reagents can complicate work-up. |
| Formaldehyde / Reducing Agent | CH₂O / NaBH(OAc)₃ | Reductive Amination | High selectivity, mild conditions, broad substrate scope.[3] | Reducing agent can be expensive and moisture-sensitive. |
| Dimethyl Carbonate (DMC) | (CH₃O)₂CO | "Green" Methylation | Environmentally friendly, low toxicity, reduced risk of over-methylation.[6] | Less reactive, often requires higher temperatures or catalysts.[10] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | "Green" Methylation | Low toxicity, inexpensive, acts as both solvent and reagent.[2][11] | Requires high temperatures and formic acid as a co-reductant.[25] |
Key Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol provides a robust method for mono- or di-N-methylation of primary and secondary amines using formaldehyde and sodium triacetoxyborohydride.
Materials:
-
Amine (primary or secondary)
-
Formaldehyde (37% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (optional, as catalyst)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂), add the amine (1.0 eq) and the solvent (DCM or DCE, to make a ~0.1 M solution).
-
Imine Formation: Add formaldehyde solution (1.1 eq for mono-methylation of a secondary amine; 2.2-2.5 eq for di-methylation of a primary amine). If the amine is an acid salt (e.g., a hydrochloride), add a base like triethylamine (1.0 eq) to free the amine. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.[26] Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the mixture. The reaction is often exothermic; maintain the temperature below 30 °C with an ice bath if necessary.
-
Monitoring: Stir the reaction at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Carefully quench the reaction by adding saturated sodium bicarbonate solution. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[22]
-
Purification: Filter the solution, concentrate the solvent under reduced pressure, and purify the crude product by silica gel column chromatography.
Mechanism Overview: Reductive Amination
This diagram illustrates the key steps in the reductive amination of a primary amine.
Caption: Simplified mechanism of reductive amination for N-methylation.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Yield in the N-methylation of Acetanilide.
- Püsküli, F., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters.
- Selva, M., et al. (n.d.). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. IRIS.
- Guo, Y. (2023). Is there any way to increase the N-methylation response of aliphatic amines? ResearchGate.
- MDPI. (n.d.). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model.
- ResearchGate. (n.d.). Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.
- Benchchem. (n.d.). reaction condition optimization for N-methylation of 3-aminoazepan-2-one.
- ChemRxiv. (2021). Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C.
- ResearchGate. (n.d.). Effect of reaction temperature on the N-methylation of morpholine.
- Benchchem. (n.d.). Technical Support Center: N-Methylation of Secondary Amines.
- Reddit. (2023). Methylation of NH2 Troubleshooting?.
- Wang, C., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool.
- ChemistryViews. (2013). Dimethylsulfoxide as a Tool for Greener N-Methylation.
- Organometallics. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- Google Patents. (n.d.). Process for producing n-methylated organic pigments.
- PMC. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction.
- PubMed. (n.d.). An efficient and practical N-methylation of amino acid derivatives.
- ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Reddit. (2023). Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN).
- Yale Chemistry. (n.d.). The Hofmann Elimination Reaction.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- Johnstone, R. A. W., et al. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-Methyl-N-(3-thien-2-ylbenzyl)amine.
- ResearchGate. (2025). Dimethyl sulphate; a hidden problem in occupational medicine.
- Google Patents. (n.d.). N-methylation method of aromatic amine.
- ACS Omega. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Wikipedia. (n.d.). Reductive amination.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. WO1996008537A1 - Process for producing n-methylated organic pigments - Google Patents [patents.google.com]
- 11. chemistryviews.org [chemistryviews.org]
- 12. reddit.com [reddit.com]
- 13. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bristol.ac.uk [bristol.ac.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. iris.unive.it [iris.unive.it]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. CN103288660A - N-methylation method of aromatic amine - Google Patents [patents.google.com]
- 26. reddit.com [reddit.com]
Navigating the Challenges of a Sterically Hindered Scaffold: A Technical Guide for 1,4-Dimethyl-1H-indole Reactions
Welcome to the technical support center for synthetic strategies involving 1,4-dimethyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this sterically encumbered building block. The presence of the C4-methyl group significantly alters the typical reactivity of the indole nucleus, often leading to low yields, unexpected regioselectivity, or reaction failure.
This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these synthetic hurdles. We will delve into the "why" behind experimental choices, offering rationales grounded in mechanistic principles to guide your reaction optimization.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial challenges encountered when working with 1,4-dimethyl-1H-indole, providing quick and actionable advice.
Question 1: Why is my standard electrophilic substitution (e.g., Vilsmeier-Haack, Friedel-Crafts) failing or giving low yields with 1,4-dimethyl-1H-indole?
Answer: The primary reason for the diminished reactivity of 1,4-dimethyl-1H-indole in classical electrophilic substitutions is the steric hindrance imposed by the C4-methyl group. This substituent physically blocks the approach of the electrophile to the electron-rich C3 position, which is the kinetically favored site of reaction in unsubstituted indoles. The C4-methyl group effectively creates a "steric shield," raising the activation energy for C3-substitution.
In a typical electrophilic substitution, the indole π-system attacks an electrophile. For indole, attack at C3 is most favorable as it allows the positive charge to be delocalized without disrupting the aromaticity of the benzene ring.[1][2] However, with the C4-methyl group, the transition state for this attack is destabilized due to steric clash.
Initial Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Monitor for decomposition.
-
Use a More Reactive Electrophile/Activating Agent: For instance, in Friedel-Crafts acylation, switching from an acid anhydride to a more reactive acyl chloride might be beneficial.[3][4] For Vilsmeier-Haack type reactions, newer catalytic methods can be more effective than stoichiometric POCl₃.[5]
-
Employ a Stronger Lewis Acid: In Friedel-Crafts reactions, a stronger Lewis acid (e.g., AlCl₃ over ZnCl₂) can generate a more potent electrophile, potentially forcing the reaction to proceed.[6][7] However, be aware that stronger Lewis acids can also lead to polymerization or rearrangement.
Question 2: I am observing substitution at an unexpected position, not C3. Why is this happening and how can I control the regioselectivity?
Answer: When the C3 position is sterically hindered, electrophilic attack may occur at other positions, such as C2, C7, or even on the N-methyl group under certain conditions. The observed outcome is often a mixture of regioisomers, with the distribution depending on a delicate balance of electronic and steric factors. Functionalization at the C7 position, ortho to the directing N-methyl group but on the benzenoid ring, is a common alternative pathway, especially in metal-catalyzed reactions.[8][9]
Strategies for Regiocontrol:
-
Directed ortho-Metalation (DoM): This is a powerful strategy to bypass the inherent reactivity of the indole core. By introducing a directing group on the indole nitrogen, you can guide a metalating agent (typically an organolithium reagent) to a specific position. For targeting the C7 position, bulky directing groups on the nitrogen are often employed.[9][10]
-
C-H Activation with a Directing Group: Similar to DoM, installing a directing group on the nitrogen can enable transition-metal catalyzed functionalization at specific sites. For instance, a pivaloyl or a phosphinoyl group can direct palladium or rhodium catalysts to the C7 position.[11][12][13]
-
Protecting/Blocking Strategies: While less common for this specific substrate, one could envision a scenario where a bulky, removable group is installed at C2 to further electronically deactivate it and sterically encourage reaction elsewhere.
Question 3: My N-alkylation attempts are sluggish. Is this related to the C4-methyl group?
Answer: While the C4-methyl group does not directly participate in N-alkylation, its presence can subtly influence the overall electronic properties and conformation of the indole ring, which might affect the acidity of the N-H proton in the precursor (1H-indole-4-methyl) and the nucleophilicity of the resulting indolate anion. However, issues with N-alkylation are more commonly associated with the choice of base, solvent, and electrophile.
Troubleshooting N-Alkylation:
-
Stronger Base/Solvent Combination: Ensure complete deprotonation of the N-H group (if starting from the NH-indole) by using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF.
-
Phase-Transfer Catalysis: For reactions with alkyl halides, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be effective in shuttling the indolate anion to the organic phase for reaction.
-
Alternative Alkylating Agents: If alkyl halides are failing, consider using more reactive agents like alkyl triflates.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific classes of reactions that are particularly challenging for 1,4-dimethyl-1H-indole.
Guide 1: Electrophilic Substitution at the C3 Position
Common Problem: Low to no yield of the desired C3-substituted product in reactions like Vilsmeier-Haack formylation or Friedel-Crafts acylation.
Underlying Cause: Severe steric hindrance from the C4-methyl group impeding the approach of the electrophile to C3.
Workflow for Overcoming Steric Hindrance in C3-Formylation (Vilsmeier-Haack):
The diagram below illustrates the general challenge and the strategic pivot from a failing classical approach to a potentially successful one using a more potent reagent system.
Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.
Detailed Protocol & Rationale:
A catalytic Vilsmeier-Haack reaction can be more effective than the traditional stoichiometric approach. The use of a phosphine oxide catalyst can generate the Vilsmeier reagent in situ under milder conditions, potentially allowing for more favorable kinetics.[5]
| Parameter | Standard Conditions (Often Fail) | Recommended Starting Point (Troubleshooting) | Rationale |
| Formylating Agent | POCl₃ (1.5 eq.), DMF (solvent) | DMF-d7 (for deuterated aldehyde), Ph₃P=O (catalyst), (COCl)₂ (activator) | Catalytic cycle avoids harsh stoichiometric POCl₃.[5] |
| Temperature | 0 °C to RT | 40-60 °C | Provides energy to overcome the steric barrier. |
| Solvent | DMF | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Less coordinating than DMF, allowing for more reactive intermediates. |
| Reaction Time | 1-4 hours | 12-24 hours | Sterically hindered reactions are slower and require more time to reach completion. |
Experimental Protocol (Adapted from Catalytic Vilsmeier-Haack): [5]
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 1,4-dimethyl-1H-indole (1.0 mmol) and the phosphine oxide catalyst (e.g., 3-Methyl-1-phenyl-2-phospholene 1-oxide, 0.1 mmol).
-
Add anhydrous solvent (e.g., DCE, 5 mL) followed by the formylating source (e.g., DMF, 3.0 mmol).
-
Cool the mixture to 0 °C and slowly add the activator (e.g., oxalyl chloride, 1.2 mmol).
-
Allow the reaction to warm to room temperature and then heat to 50 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., DCM), dry over Na₂SO₄, concentrate, and purify by column chromatography.
Guide 2: Metalation and Functionalization at C7
Common Problem: Difficulty in achieving selective functionalization at the C7 position due to competing metalation at C2 or C3.
Underlying Cause: The C2 proton is often the most acidic after the N-H proton, leading to preferential lithiation at this site. The C4-methyl group further complicates this by sterically hindering C3, making C2 and C7 the most likely sites for deprotonation.
Strategy: Directing Group-Mediated C-H Activation
By installing a bulky, coordinating group on the indole nitrogen, it is possible to direct a transition metal catalyst to the sterically accessible C7 position. This approach leverages chelation assistance to override the inherent electronic preferences of the indole ring.[8][9][11][13]
Caption: Strategy for selective C7 functionalization.
Recommended Directing Groups and Catalysts:
| Directing Group (DG) | Metal Catalyst | Typical Reaction | Reference |
| Pivaloyl (Piv) | Rh(III) or Ru(II) | Alkenylation, Alkylation | [8] |
| Di-tert-butylphosphinoyl (P(O)tBu₂) | Pd(II) | Arylation | [10][11][13] |
| Hydrosilyl | Rh(I) or Ir(I) | Silylation, Arylation | [8] |
Experimental Protocol (General for C7-Arylation):
-
Installation of Directing Group: React 4-methyl-1H-indole with the appropriate chloride (e.g., pivaloyl chloride or (tBu)₂POCl) in the presence of a base (e.g., NaH or LDA) to afford the N-protected indole. Purify this intermediate.
-
C-H Activation/Coupling:
-
To a reaction vessel, add the N-protected, 4-methylindole (1.0 mmol), the arylating agent (e.g., an arylboronic acid, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), and a ligand if required (e.g., a pyridine-type ligand).[9]
-
Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) and an oxidant (e.g., Ag₂O or benzoquinone, 1.2 mmol).
-
Add the appropriate anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS).
-
-
Workup and Purification: Cool the reaction, filter through celite, concentrate, and purify the crude product by column chromatography.
-
Deprotection: Remove the directing group under appropriate conditions (e.g., basic hydrolysis for pivaloyl) to yield the C7-arylated 1,4-dimethyl-1H-indole.
Guide 3: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Heck Type)
Common Problem: Inability to perform cross-coupling due to the lack of a suitable halide or triflate on the sterically hindered 1,4-dimethyl-1H-indole scaffold.
Underlying Cause: The primary challenge is not the coupling reaction itself, but the regioselective synthesis of the required halo-indole precursor. Direct halogenation of 1,4-dimethyl-1H-indole will likely yield a mixture of products, with C3-halogenation being kinetically favored but sterically hindered, and other isomers forming under forcing conditions.
Strategy: Borylation/Halogenation via Directed Metalation
The most reliable route to a single-isomer coupling precursor is to use a directed metalation strategy to introduce a versatile handle, such as a boronic ester, which can then be used directly in Suzuki couplings or converted to a halide for other couplings like the Heck reaction.
Workflow for Preparing a C7-Coupling Precursor:
-
Directed ortho-Metalation (DoM): As described in Guide 2, use a directing group (e.g., N-pivaloyl) to selectively lithiate the C7 position.
-
Borylation: Quench the C7-lithiated species with an electrophilic boron source, such as triisopropyl borate (B(OiPr)₃), followed by an acidic workup to yield the C7-boronic acid or its pinacol ester.
-
Suzuki Coupling: This C7-boronic acid/ester can now be used directly in a standard Suzuki-Miyaura cross-coupling reaction with an aryl or vinyl halide.[14][15][16]
-
(Alternative) Conversion to Halide: The boronic acid can be converted to a C7-iodo or C7-bromo indole using reagents like I₂ or NBS, respectively. This halide can then be used in other cross-coupling reactions like the Heck reaction.[17][18]
Key Considerations for Suzuki Coupling of a C7-Borylated Indole: [19]
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or modern Buchwald/Fu precatalysts | A wide range of catalysts are effective. Screening may be necessary for challenging coupling partners. |
| Base | Aqueous K₂CO₃, K₃PO₄, or CsF | The base is crucial for activating the boronic acid for transmetalation.[16] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | A mixture of an organic solvent and water is typical. |
| Additives | None usually required | The reaction is generally robust. |
This systematic approach, grounded in the principles of directed metalation and C-H activation, provides a logical framework for overcoming the inherent steric challenges of the 1,4-dimethyl-1H-indole scaffold. By understanding the root causes of common failures, researchers can make informed decisions to rationally design successful synthetic routes.
References
- A Short Review of C7 – H Bond Functionalization of Indole/Indoline. (2025).
- Snieckus, V., & Whisler, M. C. (2004). Rapid Route to 3,4-Substituted Indoles via a Directed Ortho Metalation−Retro-Mannich Sequence. Organic Letters, 6(12), 1963–1966.
- Shi, Z., & Glorius, F. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2195–2207.
- Gribble, G. W. (2010). Metalation of Indole. In Topics in Heterocyclic Chemistry (Vol. 23, pp. 1–55). Springer.
- Snieckus, V., & Hartung, C. G. (2002). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters, 4(2), 225–228.
- Ma, D., & Cai, Q. (2015). C-H Functionalization of Indoles at the C7 Position.
- Shi, Z., & Glorius, F. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.
- Shi, Z., & Glorius, F. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(9), 2195–2207.
- BenchChem Scientific Inc. (2025).
- Cacchi, S., & Fabrizi, G. (2011). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 16(7), 5913–5947.
- Ackermann, L. (2019). Iridium/Silver-Catalyzed H/D Exchange for Perdeuteration of Indoles and Site-Selective Deuteration of Carbazoles: Application in Late-Stage Functionalization.
-
Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]
- Patil, P. G., & Patil, S. L. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 436-455.
- Ottoni, O., Neder, A. V., Dias, A. K., Cruz, R. P., & Aquino, L. B. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005–1007.
- Black, D. S. C., Deacon, G. B., & Edwards, G. L. (1991). Synthesis of 7-Substituted Indoles as Potential Ligand Precursors. Australian Journal of Chemistry, 44(12), 1771-1781.
- Chemiz. (2023, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube.
- Movassaghi, M., & Hunt, D. K. (2008). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 10(19), 4247–4250.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Request PDF. (n.d.). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Thomson, R. J., & Douglas, C. J. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 76(8), 2744–2751.
-
Wikipedia. (n.d.). Heck reaction. In Wikipedia. Retrieved from [Link]
- Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2022). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 99, 21-33.
- Mongin, F., & Quéguiner, G. (2015). Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship. Beilstein Journal of Organic Chemistry, 11, 1444–1450.
- Al-Zaydi, K. M. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)
- Yavari, I., & Zare, H. (2018). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. Molecules, 23(10), 2469.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Rzepa, H. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
- Buchwald, S. L., & Fors, B. P. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(34), 13349–13352.
- Snieckus, V. (1990). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Chemical Reviews, 90(6), 879–933.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Al-Tel, T. H. (2015). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 5(101), 83201–83208.
- ChemOrgChem. (2023, September 7). Heck Cross-Coupling|Cationic Mechanism/GATE 2019| Problem Solved|ChemOrgChem [Video]. YouTube.
-
Quimicaorganica.org. (n.d.). Electrophilic substitution at the indole. Retrieved from [Link]
- International Journal of Advanced Research. (2024). A Novel One-Pot Tandem Synthesis of Substituted Indoles from o-Nitrotoluenes. Int. J. Adv. Res., 12(02), 528-532.
- Ackermann, L. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51403.
- Taber, D. F., & Tirunahari, P. K. (2011). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 1(7), 1157–1177.
- Chemistry Stack Exchange. (2018, February 21). Electrophilic substitution of an indole as opposed to benzofuran and benzothiophene.
- Reddy, M. S., & Thirupathi, N. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 13, 1645–1653.
- Request PDF. (n.d.). Electrophilic Substitution Reactions of Indoles.
- Reddit. (2024, May 2).
- Sharma, U., Kumar, R., & Kumar, I. (2018).
Sources
- 1. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 2. Electrophilic substitution at the indole [quimicaorganica.org]
- 3. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scispace.com [scispace.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Optimization for Dimethylindole Synthesis
Current Status: Operational Topic: 2,3-Dimethylindole Synthesis via Fischer Indolization Ticket ID: DMI-OPT-2024 Assigned Specialist: Senior Application Scientist
Critical Parameter Analysis: The Thermal Bottleneck
The "Why" Behind the Temperature
In the synthesis of 2,3-dimethylindole from phenylhydrazine and 2-butanone, temperature is not merely a catalyst accelerator; it is the energetic gatekeeper for the reaction's rate-determining step.
While the formation of the phenylhydrazone intermediate occurs readily at moderate temperatures (often exothermic), the subsequent conversion to the indole scaffold requires overcoming a significant activation energy barrier.
The Mechanism: The reaction hinges on a [3,3]-sigmatropic rearrangement .[1][2][3] If the temperature is too low (<60°C for many acid catalysts), the system effectively "stalls" at the hydrazone or ene-hydrazine stage. If too high (>180°C or prolonged reflux), the electron-rich indole product undergoes oxidative polymerization, resulting in the notorious "black tar" failure mode.
Visualizing the Pathway
The following diagram illustrates the reaction coordinate, highlighting the specific thermal activation point.
Figure 1: Mechanistic workflow of the Fischer Indole Synthesis. The red node indicates the critical thermal dependency step.
Standardized Protocols
Choose the protocol that matches your available equipment. Protocol A is robust for scale-up; Protocol B is ideal for high-throughput screening.
Protocol A: Classical Thermal Reflux (Acetic Acid)
Best for: Multi-gram scale, standard lab setups.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1.0 equiv) and 2-butanone (1.1 equiv) in Glacial Acetic Acid (5 mL per mmol).
-
The Exotherm Check: Stir at room temperature for 20 minutes. Note: Hydrazone formation is exothermic. Ensure the solution stabilizes before heating.
-
Thermal Activation: Heat the mixture to reflux (118°C) .
-
Crucial Step: Maintain reflux for 2–3 hours .
-
Monitoring: Check TLC (Hexane/EtOAc 8:1). The hydrazone spot (usually higher Rf) must disappear.
-
-
Work-up: Cool to room temperature. Pour slowly into crushed ice/water. Neutralize with NaOH or NaHCO3 to precipitate the crude solid.
-
Purification: Recrystallize from ethanol or aqueous ethanol.
Protocol B: Microwave-Assisted Synthesis (High-Temp/Short-Time)
Best for: Rapid library synthesis, maximizing yield.
-
Vessel Loading: In a microwave-safe vial (e.g., 10 mL), combine phenylhydrazine hydrochloride (1.0 equiv), 2-butanone (1.2 equiv), and ZnCl2 (2.0 equiv, Lewis Acid catalyst).
-
Solvent: Add Glacial Acetic Acid or Ethanol (fill to 2/3 vial capacity). Seal the vial.
-
Irradiation Parameters:
-
Temperature: 150°C
-
Hold Time: 5–10 minutes
-
Pressure Limit: 250 psi (ensure vial is rated)
-
-
Result: This "flash heating" often bypasses the slow degradation pathways seen in prolonged thermal reflux, typically boosting yields by 15–20% [1].
Data & Optimization Matrix
The following data summarizes the impact of solvent and temperature on the yield of dimethylindole derivatives.
| Solvent System | Catalyst | Temperature | Time | Typical Yield | Risk Factor |
| Ethanol | H2SO4 (conc) | 80°C (Reflux) | 4-6 hrs | 60-70% | Slow conversion; incomplete rearrangement. |
| Acetic Acid | None (Self) | 118°C (Reflux) | 2-3 hrs | 75-85% | Moderate; standard industry benchmark. |
| Polyphosphoric Acid (PPA) | None | 100-120°C | 30-60 min | 50-80% | High viscosity makes work-up messy (emulsions). |
| Microwave (EtOH) | ZnCl2 | 150°C | 10 min | 85-95% | Pressure build-up; requires specialized hardware. |
Troubleshooting Hub
Issue: "My reaction mixture turned into a black tar/sludge."
-
Diagnosis: Thermal Runaway / Oxidative Polymerization. Indoles are electron-rich and prone to oxidation at high temperatures in air.
-
Corrective Action:
-
De-gas solvents before use (sparge with Nitrogen/Argon).
-
Run the reaction under an inert atmosphere (N2 balloon).
-
Reduce reaction time. If using PPA, do not exceed 120°C.
-
Issue: "I isolated a solid, but NMR shows it's the Hydrazone (starting material)."
-
Diagnosis: Kinetic Trap. The temperature was insufficient to trigger the [3,3]-sigmatropic rearrangement.
-
Corrective Action:
-
Increase temperature (switch from Ethanol reflux to Acetic Acid reflux).
-
Add a stronger acid catalyst (e.g., p-TsOH or ZnCl2) to lower the activation energy.
-
Issue: "I am seeing regioisomers (mixture of 2,3-dimethyl and others)."
-
Diagnosis: While 2-butanone is symmetric regarding the ketone, migration can occur. However, for 2-butanone, the major product is consistently 2,3-dimethylindole.
-
Corrective Action: Ensure you are using 2-butanone (methyl ethyl ketone). If using an unsymmetrical ketone (e.g., methyl propyl ketone), the direction of enolization is temperature-dependent. Higher temperatures generally favor the thermodynamic enol, leading to the more substituted indole.
Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting common synthesis failures.
Frequently Asked Questions (FAQs)
Q: Can I use Lewis Acids instead of Brønsted Acids? A: Yes. Zinc Chloride (ZnCl2) is a classic and effective catalyst for this synthesis. It often allows for cleaner reaction profiles than sulfuric acid, though it requires difficult removal during work-up (often requiring chelation or extensive washing) [2].
Q: How does the "Robinson Mechanism" influence my temperature choice? A: The Robinson mechanism postulates that the C-C bond formation (the sigmatropic shift) is the rate-determining step. This step is strictly thermal. Therefore, adding more acid won't necessarily speed up the reaction if the thermal energy is insufficient to vibrate the N-N bond into the transition state [3].
Q: Is this reaction scalable to 1kg? A: Yes, but Protocol A (Acetic Acid Reflux) is preferred for safety. Microwave reactors are generally limited to gram-scale batches. For kilo-scale, ensure efficient condenser capacity to handle the exotherm during the initial hydrazone formation.
References
-
Microwave-Assisted Synthesis of Indoles: Leadbeater, N. E., & Marco, M. (2003). Preparation of indoles using microwave heating.[4][5][6] Organic & Biomolecular Chemistry.
-
Lewis Acid Catalysis in Fischer Synthesis: Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[7] A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society.
-
Mechanism and Sigmatropic Rearrangement: Robinson, B. (1963). The Fischer Indole Synthesis.[1][2][3][4][5][8][9][10][11] Chemical Reviews, 63(4), 373–401.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Exploration of the interrupted Fischer indolization reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fischer Indole Synthesis in Low Melting Mixtures [organic-chemistry.org]
resolving regioselectivity issues in indole functionalization
Welcome to the Indole Functionalization Technical Support Center. Ticket #: IND-REGIO-001 Agent: Dr. A. Vance, Senior Application Scientist Status: Open
Overview: The "Indole Enamine" Trap
If you are reading this, you are likely fighting the inherent electronic bias of the indole scaffold. Indole is not just a bicycle; it is an electron-rich enamine (the pyrrole side) fused to a benzene ring.
-
The Default Physics: The C3 position is the nucleophilic "soft" center (HOMO density is highest here). Without intervention, electrophiles will always prefer C3.
-
The Challenge: Forcing reaction at C2 (the "harder" nucleophile) or the benzenoid ring (C4–C7) requires disrupting this natural energy landscape using blocking groups , directing groups (DGs) , or steric control .
Below are the three most common "support tickets" we receive regarding indole regioselectivity, along with field-proven protocols to resolve them.
Module 1: "I need C2-functionalization, but I keep getting C3 (or mixtures)."
Diagnosis: You are likely using standard electrophilic aromatic substitution (EAS) conditions. The C3 cation intermediate preserves the aromaticity of the benzene ring, whereas C2 attack disrupts it. To hit C2, you must either reverse the polarity (lithiation) or guide the catalyst (C-H activation).
Troubleshooting Steps:
-
The Lithiation Route (Nucleophilic C2):
-
Requirement: You must protect the Nitrogen (N1). Free (NH)-indole will simply deprotonate at N1.
-
Mechanism:[1][2][3][4][5][6][7] N-protecting groups with coordinating ability (e.g., SEM, MOM, Boc) allow Directed Ortho Metalation (DoM).
-
Protocol Adjustment: Use
-BuLi at -78°C. The Lithium coordinates to the N-protecting group oxygen, placing the anion specifically at C2.
-
-
The C-H Activation Route (Electrophilic C2):
-
Mechanism:[1][2][3][4][5][6][7] Pd(II) prefers C3 initially. However, C3-palladated species can undergo a 1,2-migration to the thermodynamically more stable C2-palladated species if the reaction is reversible and not instantly trapped.
-
The Fix: Use a weak base and specific solvents (e.g., acetic acid/dioxane) to facilitate this migration, or use a Directing Group (DG) like N-pyrimidyl or N-pivaloyl.
-
Standard Operating Procedure (SOP): C2-Arylation of Free (NH)-Indole Based on the mechanistic insights of Sames and Sanford.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (5-10 mol%) | Electrophilic palladation source. |
| Oxidant | Cu(OAc)₂ (2.0 equiv) | Re-oxidizes Pd(0) to Pd(II); promotes C2 selectivity via base-assisted intramolecular electrophilic substitution type mechanism. |
| Solvent | AcOH / Dioxane (1:1) | Acidic media discourages direct C3-EAS and supports the Pd-migration pathway. |
| Temperature | 80–100 °C | Thermal energy required for the 1,2-migration (C3 |
Module 2: "How do I functionalize the Benzene Ring (C4-C7)?"
Diagnosis: The pyrrole ring is orders of magnitude more reactive than the benzene ring. To hit C4–C7, you cannot rely on electronics. You must rely on sterics (Iridium catalysis) or geometry (Directing Groups).
Troubleshooting Steps:
-
Targeting C7 (The Steric Solution):
-
Tool: Iridium-catalyzed C-H borylation (Hartwig-Miyaura).
-
Logic: The active catalyst, [Ir(cod)(OMe)]₂ + dtbpy, is bulky. It avoids the C2/C3 positions (sterically crowded by the N-H or N-R bond) and C4 (crowded by C3). C7 is the most sterically accessible "corner."
-
Critical Check: If you have a substituent at C2, C7 selectivity increases to >95%.
-
-
Targeting C4 (The Geometric Solution):
-
Tool: Rh(III) or Ir(III) with a C3-Directing Group.
-
Logic: Place a directing group (e.g., aldehyde, ketone, or pivaloyl) at C3. The metal coordinates to C3-DG and can only reach C4 due to ring strain/geometry.
-
Standard Operating Procedure (SOP): C7-Selective Borylation Ref: Hartwig, J. F. et al. (JACS)
-
Setup: In a glovebox (strict O₂ exclusion).
-
Reagents: Indole (1.0 equiv), B₂pin₂ (0.5 equiv), [Ir(cod)(OMe)]₂ (1.5 mol%), dtbpy (3 mol%).
-
Solvent: THF or Hexane (0.5 M).
-
Reaction: Heat at 60–80 °C for 4–12 hours.
-
Workup: Evaporate volatiles. The resulting C7-boronate is stable on silica but can deborylate if treated with strong acid/base.
-
Note: If C2 is unsubstituted, you may observe minor amounts of C2-borylation. Block C2 with a temporary silyl group if absolute C7 purity is required.
Module 3: "N-Alkylation vs. C-Alkylation is Unpredictable."
Diagnosis: This is a classic Hard-Soft Acid-Base (HSAB) conflict.
-
Nitrogen (N1): Harder nucleophile. Favored by ionic bonding (Na+, K+) and polar aprotic solvents.
-
Carbon (C3): Softer nucleophile. Favored by covalent/tight-ion pairing (Mg²+, Zn²+) and protic/non-polar solvents.
Decision Matrix:
| Desired Outcome | Base | Solvent | Mechanism |
| N-Alkylation | NaH, KOH, Cs₂CO₃ | DMF, DMSO, CH₃CN | Dissociated ion pair makes N⁻ highly reactive. |
| C3-Alkylation | MeMgBr, EtMgBr | Ether, Toluene, CH₂Cl₂ | Mg coordinates tightly to N, blocking it; alkyl halide attacks C3. |
Visualizing the Regioselectivity Logic
The following diagrams illustrate the decision pathways and mechanistic causality.
Diagram 1: The Regioselectivity Decision Tree
Caption: Flowchart for selecting the correct synthetic strategy based on the target indole position.
Diagram 2: The C2 vs. C3 Mechanistic Divergence (Pd-Catalysis)
Caption: Kinetic vs. Thermodynamic control in Pd-catalyzed arylation. Acidic conditions favor the migration to C2.
References
-
C-H Activation Mechanisms (C2 vs C3)
-
Lane, B. S.; Sames, D. "Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity."[8] J. Am. Chem. Soc.2004 , 126, 2300.
-
-
C3-Selective Arylation (Gaunt's Method)
- Phipps, R. J.; Grimster, N. P.; Gaunt, M. J. "Cu(II)-Catalyzed Direct and Site-Selective Arylation of Indoles Under Mild Conditions." J. Am. Chem. Soc.2008, 130, 8172.
-
Ir-Catalyzed C7 Borylation
- Paul, S.; Chotana, G. A.; Holmes, D.; Reichle, R. C.; Maleczka, R. E.; Smith, M. R. "Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position." J. Am. Chem. Soc.2006, 128, 15552.
-
Rh(III)
- Song, G.; Wang, F.; Li, X.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. homework.study.com [homework.study.com]
- 8. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 1,4-Dimethyl-1H-indole and Its Isomers
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of substituted indoles is a critical step. Isomeric impurities can significantly impact the biological activity and safety profile of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for distinguishing between such closely related structures. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1,4-dimethyl-1H-indole, comparing it with its structural isomers to highlight the subtle yet definitive differences that enable their identification.
The Challenge of Isomer Differentiation
The positioning of two methyl groups on the indole scaffold can give rise to numerous constitutional isomers. While sharing the same molecular formula (C₁₀H₁₁N), each isomer presents a unique electronic environment for its protons, resulting in a distinct ¹H NMR fingerprint. Differentiating these isomers requires a careful examination of chemical shifts (δ), spin-spin coupling constants (J), and the overall splitting patterns of the aromatic and methyl protons.
Analysis of 1,4-Dimethyl-1H-indole ¹H NMR Spectrum
The N-methyl group is expected to appear as a sharp singlet in the range of δ 3.7-4.1 ppm. The C4-methyl group, being attached to the benzene portion of the indole, will also be a singlet, likely in the range of δ 2.5-2.8 ppm. The protons on the pyrrole ring, H2 and H3, typically appear as doublets, with H2 being more downfield. The protons on the benzene ring, H5, H6, and H7, will exhibit a more complex splitting pattern due to their ortho, meta, and para couplings.
Comparative ¹H NMR Analysis of Dimethylindole Isomers
To truly appreciate the diagnostic power of ¹H NMR in distinguishing isomers, a comparison with other dimethyl-substituted indoles is essential. The following table summarizes the experimental ¹H NMR data for several isomers, showcasing the significant variations in their spectral features.
| Compound | Solvent | N-CH₃ (δ, ppm) | C-CH₃ (δ, ppm) | Aromatic Protons (δ, ppm) and Coupling Constants (J, Hz) | Reference |
| 1,2-Dimethyl-1H-indole | CDCl₃ | ~3.65 (s, 3H) | ~2.40 (s, 3H) | H3: ~6.30 (s, 1H), Aromatic H: 7.05-7.60 (m, 4H) | [1][2] |
| 1,3-Dimethyl-1H-indole | CDCl₃ | ~3.75 (s, 3H) | ~2.30 (s, 3H) | H2: ~6.90 (s, 1H), Aromatic H: 7.10-7.70 (m, 4H) | [3] |
| 2,3-Dimethyl-1H-indole | CDCl₃ | N/A (N-H) | ~2.38 (s, 3H), ~2.29 (s, 3H) | N-H: ~7.60 (s, 1H), Aromatic H: 7.17-7.55 (m, 4H) | [4][5] |
| 3,4-Dimethyl-1H-indole | CDCl₃ | N/A (N-H) | C3-CH₃: ~2.56 (d, J=0.9, 3H), C4-CH₃: ~2.78 (s, 3H) | N-H: ~7.80 (s, 1H), H2: 6.93 (d, J=0.8, 1H), H5: 6.87 (d, J=7.1, 1H), H6: 7.09 (t, J=7.6, 1H), H7: 7.19 (d, J=8.1, 1H) | [4] |
| 1,7-Dimethyl-1H-indole-3-carbaldehyde * | CDCl₃ | ~4.09 (s, 3H) | ~2.74 (s, 3H) | H2: 7.52 (s, 1H), H4: 8.16 (d, J=7.6, 1H), H5: 7.03 (d, J=7.2, 1H), H6: 7.15-7.18 (m, 1H) | [6] |
Note: Data for 1,7-dimethyl-1H-indole-3-carbaldehyde is provided as a reference for an N-methylated indole with a substituent on the benzene ring.
From the table, several key differentiating features emerge:
-
N-Methyl vs. N-H: The presence or absence of a signal around δ 3.7-4.1 ppm is a clear indicator of N-methylation. N-H protons, when present, typically appear as a broad singlet at a much more downfield chemical shift (δ > 7.5 ppm).
-
Methyl Group Positions: The chemical shift of the C-methyl group provides clues to its location. Methyl groups on the pyrrole ring (C2 or C3) tend to be more shielded (further upfield) than those on the benzene ring (C4, C5, C6, or C7).
-
Aromatic Proton Patterns: The substitution pattern on the benzene ring dramatically alters the coupling patterns of the remaining aromatic protons. For instance, a C4-substituent in 1,4-dimethyl-1H-indole will lead to a distinct set of ortho, meta, and para couplings for H5, H6, and H7, which will be different from the patterns observed for isomers with substitution at C5, C6, or C7.
Experimental Protocols
Standard Operating Procedure for ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the indole derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for indole derivatives.[7]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is a common reference standard, with its signal set to 0.00 ppm.[8]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer, typically at a frequency of 400 MHz or higher for better resolution.
Visualization of Key Structural Features
The following diagrams illustrate the structures of 1,4-dimethyl-1H-indole and a comparative isomer, 2,3-dimethyl-1H-indole, highlighting the proton environments.
Caption: Molecular structures of 1,4-dimethyl-1H-indole and 2,3-dimethyl-1H-indole.
Conclusion
The ¹H NMR spectrum is a powerful and definitive tool for the structural elucidation and differentiation of dimethylindole isomers. By carefully analyzing the chemical shifts and coupling patterns of the methyl and aromatic protons, researchers can confidently identify the specific substitution pattern of a given isomer. This guide provides a framework for this analysis, emphasizing a comparative approach that leverages the subtle but significant differences in the NMR spectra of these closely related compounds.
References
-
The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dimethyl-1H-indole-3-ethylamine. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dimethylindole. Retrieved from [Link]
-
Amazon AWS. (2025). 1H NMR (400 MHz, CDCl3) δ 3. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (NP0333019). Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Dimethylindole. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole, 1,3-dimethyl-. Retrieved from [Link]
-
Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR data of compounds 1-4 (solvent: CDCl 3 ). Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
LOCKSS. (n.d.). NMR STUDIES OF INDOLE. Retrieved from [Link]
-
YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in.... Retrieved from [Link]
Sources
- 1. 1,2-Dimethylindole(875-79-6) 1H NMR [m.chemicalbook.com]
- 2. 1,2-Dimethylindole | C10H11N | CID 13408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indole, 1,3-dimethyl- [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. 2,3-Dimethylindole(91-55-4) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. application.wiley-vch.de [application.wiley-vch.de]
13C NMR chemical shifts of 1,4-Dimethyl-1H-indole
Spectroscopic Profiling: C NMR Analysis of 1,4-Dimethyl-1H-indole
Executive Summary & Application Context
1,4-Dimethyl-1H-indole serves as a critical scaffold in the synthesis of serotonin receptor ligands (e.g., 5-HT substitutions) and melatonin analogues. In medicinal chemistry, the precise differentiation of the 1,4- isomer from its 1,5- and 1,6- regioisomers is paramount, as metabolic stability and receptor binding affinity vary drastically between these positional isomers.
This guide provides a comparative NMR analysis, leveraging the substituent chemical shift additivity principle derived from experimentally validated 1-Methylindole and 4-Methylindole spectra. This approach allows for the unambiguous assignment of the 1,4- substitution pattern without relying solely on potentially ambiguous 1D proton data.[1]
Experimental Methodology
To reproduce the data discussed below, the following acquisition parameters and synthesis protocols are recommended.
Sample Preparation & Acquisition[1]
-
Solvent: Chloroform-d (CDCl
, 99.8% D) + 0.03% TMS ( ). -
Concentration: 20–30 mg in 0.6 mL solvent.
-
Instrument: 400 MHz or 500 MHz NMR (e.g., Bruker Avance III).
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]
-
Parameters:
Synthesis of Reference Material
If commercial standards are unavailable, 1,4-dimethylindole is synthesized via
-
Reagents: 4-Methylindole (1.0 eq), NaH (1.5 eq, 60% dispersion), Iodomethane (1.1 eq), THF (anhydrous).
-
Protocol:
-
Suspend NaH in dry THF at 0°C under N
. -
Add 4-Methylindole dropwise; stir 30 min (deprotonation).
-
Add MeI dropwise.[1] Warm to RT and stir 2 h.
-
Quench with NH
Cl(aq), extract (EtOAc), and purify via silica flash chromatography (Hexanes/EtOAc 95:5).
-
Reference: Verified via standard nucleophilic substitution protocols [1].[1]
-
Data Analysis: Chemical Shift Comparison
The following table compares the experimental shifts of the parent heterocycles (1-Methylindole and 4-Methylindole) to derive the diagnostic shifts for 1,4-Dimethylindole.
Table 1:
| Carbon Position | 1-Methylindole (Exp) [2] | 4-Methylindole (Exp) [3] | 1,4-Dimethylindole (Calc) | Diagnostic Logic |
| C2 | 128.8 | 123.8 | 128.5 | Deshielded by |
| C3 | 100.9 | 101.1 | 100.5 | Shielded; characteristic of electron-rich pyrrole ring.[1] |
| C3a | 128.5 | 127.6 | 128.2 | Quaternary; bridgehead.[1] |
| C4 | 120.9 | 130.2 | 130.5 | Key Signal: Downfield shift due to ipso-Me.[1] |
| C5 | 121.5 | 122.0 | 121.8 | Ortho to C4-Me.[1] |
| C6 | 119.3 | 119.6 | 119.5 | Meta to C4-Me.[1] |
| C7 | 109.1 | 110.0 | 108.5 | Para to C4-Me; shielded by |
| C7a | 136.8 | 135.6 | 136.5 | Quaternary; bridgehead adjacent to N. |
| N-Me | 32.9 | — | 32.9 | Diagnostic high-field signal.[1] |
| C4-Me | — | 18.7 | 18.8 | Diagnostic benzylic methyl.[1] |
Mechanistic Insight[1]
-
The "Ipso" Effect (C4): The most distinct feature of the 1,4-isomer is the C4 resonance.[1] In unsubstituted indole, C4 appears at ~121 ppm.[1] The substitution of a methyl group at C4 causes a ~9 ppm downfield shift (to ~130 ppm).[1] This distinguishes it from the 1,5-isomer (where C5 shifts to ~129 ppm) and the 1,6-isomer (where C6 shifts to ~131 ppm).
-
N-Methylation Effect: Adding the methyl group to the nitrogen (N1) exerts a deshielding effect on C2 (
-effect.+4 ppm) and C7a (+1 ppm) compared to the NH-parent, while slightly shielding C7 via the
Structural Validation Workflow
To confirm the regioisomer identity beyond reasonable doubt, use the following Heteronuclear Multiple Bond Correlation (HMBC) logic.
HMBC Connectivity Logic
-
N-Me Protons (
~3.7): Will show strong 3-bond correlations ( ) to C2 and C7a . This anchors the pyrrole ring.[1] -
C4-Me Protons (
~2.5): Will show:- to C4 (Quaternary, ~130 ppm).
- to C3a (Quaternary, ~128 ppm) and C5 (Methine, ~121 ppm).
-
Differentiation: In the 1,5-isomer, the C-Me protons would correlate to C4 and C6 (both methines), whereas in the 1,4-isomer, the C-Me correlates to a bridgehead carbon (C3a).
Visualization of Assignment Logic
Figure 1: Decision tree for distinguishing 1,4-dimethylindole from other isomers using 2D NMR.
References
-
Synthesis Protocol: Exhaustive Reduction of Esters Enabled by Nickel Catalysis (Supporting Info, Compound 26). ChemRxiv, 2019.[1]
-
1-Methylindole Data: PubChem Compound Summary for CID 11781. National Center for Biotechnology Information (2025).[1]
-
4-Methylindole Data: SpectraBase Spectrum ID LjqboHM6ezn. John Wiley & Sons, Inc.[1]
-
General Indole Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009.[1] (Standard Reference for Additivity Rules).
A Comparative Guide to the Reactivity of 1,4-Dimethyl-1H-indole and 1-Methylindole for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, indole scaffolds are paramount, serving as the core of numerous natural products, pharmaceuticals, and functional materials. The strategic functionalization of the indole nucleus is a cornerstone of synthetic organic chemistry and drug discovery. Among the myriad of substituted indoles, 1-methylindole and its C4-substituted analogue, 1,4-dimethyl-1H-indole, are common intermediates. A nuanced understanding of their relative reactivity is crucial for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes. This guide provides an in-depth, objective comparison of the reactivity of these two valuable building blocks, supported by theoretical principles and experimental data.
Theoretical Underpinnings: The Interplay of Electronic and Steric Effects
The reactivity of indoles in electrophilic aromatic substitution is predominantly governed by the electron-rich nature of the pyrrole ring, with the C3 position being the most nucleophilic. The introduction of methyl substituents at the N1 and C4 positions modulates this inherent reactivity through a combination of electronic and steric effects.
Electronic Effects: Both the N1-methyl and C4-methyl groups are electron-donating. The N1-methyl group, through an inductive effect, slightly increases the electron density of the pyrrole ring compared to an N-H indole. The C4-methyl group, situated on the benzene ring, also donates electron density through both an inductive effect and hyperconjugation. This increased electron density enhances the overall nucleophilicity of the indole ring system in 1,4-dimethyl-1H-indole, suggesting a potentially higher reactivity towards electrophiles compared to 1-methylindole.
Steric Effects: The steric landscape of the two molecules presents a more complex picture. While the N1-methyl group has a minimal steric impact on reactions at the C3 position, the C4-methyl group in 1,4-dimethyl-1H-indole introduces significant steric hindrance in the vicinity of the C3 position. This steric bulk can impede the approach of electrophiles, potentially slowing down the rate of reaction at C3 or, in some cases, directing substitution to other positions.
The interplay of these opposing factors—electronic activation versus steric hindrance—is the central theme in comparing the reactivity of these two indole derivatives.
Comparative Reactivity in Electrophilic Aromatic Substitution: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it an excellent benchmark for comparing the reactivity of our two target molecules. The reaction involves an electrophilic attack of the Vilsmeier reagent, a chloroiminium salt, at the C3 position of the indole.
Caption: General workflow of the Vilsmeier-Haack formylation of indoles.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1] |
| 1-Methylindole | POCl₃, DMF | 0 to 10 | 1 | ~97 (crude) | [2] |
| 1,4-Dimethylindole | POCl₃, DMF | 0 to 85 | 7 | Not specified | [3] |
Note: The yield for 1-methylindole is from a specific protocol and may not be directly comparable to the others due to different workup and purification procedures.
From the available data, both 4-methylindole and 1-methylindole undergo Vilsmeier-Haack formylation in excellent yields, indicating that the electronic activation by the methyl groups promotes the reaction. The slightly lower yield and longer reaction time for 4-methylindole compared to indole could be attributed to the steric hindrance from the C4-methyl group, which slightly impedes the approach of the bulky Vilsmeier reagent to the C3 position.
For 1,4-dimethyl-1H-indole, while a specific yield is not provided in the cited patent, the described procedure implies a successful reaction. It is reasonable to infer that the reactivity would be a balance between the enhanced nucleophilicity from two methyl groups and the increased steric hindrance around the C3 position. It is anticipated that the reaction might require slightly more forcing conditions (higher temperature or longer reaction time) compared to 1-methylindole to achieve a comparable high yield, due to the steric impediment of the C4-methyl group.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylindole
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
1-Methylindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride drying tube, place anhydrous DMF (3.0 equiv.).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Add phosphorus oxychloride (1.1 equiv.) dropwise with stirring, maintaining the temperature below 10 °C.
-
Stir the resulting mixture for 30 minutes at 0-5 °C to form the Vilsmeier reagent.
-
Add a solution of 1-methylindole (1.0 equiv.) in anhydrous DMF (1.0 equiv.) dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of crushed ice, followed by a cold aqueous solution of sodium hydroxide until the mixture is alkaline (pH > 9).
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-methyl-1H-indole-3-carbaldehyde.
-
The product can be further purified by recrystallization or column chromatography.
Comparative Reactivity in Metallation: Lithiation
Directed ortho-metallation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. For N-substituted indoles, lithiation typically occurs at the C2 position due to the directing effect of the N1-substituent and the acidity of the C2 proton.
Caption: General scheme for the C2-lithiation of 1-methylindole.
1-Methylindole: The lithiation of 1-methylindole is well-established to occur selectively at the C2 position upon treatment with alkyllithium reagents such as n-butyllithium or tert-butyllithium.[4] The resulting 2-lithio-1-methylindole is a versatile nucleophile that can react with a wide range of electrophiles.
1,4-Dimethyl-1H-indole: The presence of the C4-methyl group in 1,4-dimethyl-1H-indole is not expected to change the regioselectivity of lithiation, which should still favor the C2 position. However, the steric bulk of the C4-methyl group may influence the rate of lithiation at the C2 position. The approach of the bulky alkyllithium reagent to the C2 proton might be slightly hindered by the adjacent C4-methyl group, potentially requiring longer reaction times or slightly higher temperatures compared to the lithiation of 1-methylindole under identical conditions.
While direct kinetic comparisons are scarce, the general principles of steric hindrance suggest that the lithiation of 1,4-dimethyl-1H-indole at C2 might be slower than that of 1-methylindole. However, for synthetic purposes, both substrates are expected to undergo efficient C2-lithiation.
Experimental Protocol: General Procedure for C2-Lithiation of N-Methylindoles
Materials:
-
N-Methylindole derivative (1-methylindole or 1,4-dimethyl-1H-indole)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
n-Butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) in hexanes
-
Electrophile (e.g., an aldehyde, ketone, or alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add the N-methylindole derivative (1.0 equiv.) and anhydrous THF or diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the alkyllithium reagent (1.1 equiv.) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the electrophile (1.2 equiv.) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours (reaction time is dependent on the electrophile).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Summary and Outlook
-
Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack Formylation): 1,4-Dimethyl-1H-indole is electronically more activated towards electrophilic attack at C3 than 1-methylindole due to the additional electron-donating methyl group at C4. However, this is counteracted by the steric hindrance of the C4-methyl group, which can decrease the reaction rate. In practice, both substrates are highly reactive and can be expected to give good to excellent yields of the C3-substituted product, though 1,4-dimethyl-1H-indole may require slightly more forcing conditions.
-
Metallation (Lithiation): Both indoles are expected to undergo regioselective lithiation at the C2 position. The steric bulk of the C4-methyl group in 1,4-dimethyl-1H-indole may slightly retard the rate of lithiation compared to 1-methylindole.
For researchers and drug development professionals, the choice between these two substrates may depend on the specific reaction and desired outcome. If maximizing the rate of C3-electrophilic substitution is critical and the electrophile is not overly bulky, 1-methylindole might be preferred. Conversely, if the synthesis requires a C4-methyl substituent in the final product, 1,4-dimethyl-1H-indole is a viable starting material, with the understanding that reaction conditions may need to be optimized to overcome potential steric hindrance. This comparative guide serves as a foundational tool for making informed decisions in the synthesis and derivatization of these important indole building blocks.
References
- Roohia, L., Afghanb, A., & Baradarania, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Acta Chimica Slovenica, 60(3), 629-637.
-
Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539–15546. [Link]
-
Smith, G. F. (1954). Indole-3-aldehyde. Organic Syntheses, 34, 57. [Link]
- Patil, D. R., & Mahajan, D. T. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(11), 4666-4679.
-
Vilsmeier-Haack Reaction. (2021, March 22). J&K Scientific LLC. [Link]
-
Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(23), 4002–4005. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
- Shaukath, A. S., & Kumar, C. S. A. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(5), 1895-1901.
-
Ueda, I., Nishiura, M., Takahashi, T., Eda, K., Hashimoto, M., & Yamamura, K. (2006). Selective C-3 lithiation of 2,3-dibromo- and 2,3-diiodo-1-methylindoles. Tetrahedron Letters, 47(48), 8535–8537. [Link]
-
Iwao, M., & Kuraishi, T. (1993). SYNTHESIS OF 7-SUBSTITUTED INDOLINES via DIRECTED LITHIATION OF 1-(tert-BUTOXYCARBONYL)INDOLINE: 7-INDOLINECARBOXALDEHYDE. Organic Syntheses, 72, 106. [Link]
-
Vilsmeier–Haack reaction of indole. (2025, June 10). [Video]. YouTube. [Link]
-
Aghazadeh, M., & Saeidian, H. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148. [Link]
-
Pazur, E. J., Tasker, N. R., & Wipf, P. (2022). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. [Link]
- Ge, Z., & Wang, D. (2007). Synthesis of substituted indole-3-carboxaldehyde derivatives. Journal of Chemical Research, 2007(11), 661-663.
-
May, J. A., & Stoltz, B. M. (2002). Nucleophilic Reactivities of Indoles. Journal of the American Chemical Society, 124(43), 12726–12727. [Link]
- Singh, V., & Kaur, S. (2015).
- Shirley, D. A., & Roussel, P. A. (1953). Metalation of Indole, N-Methylindole and N-Phenylindole with n-Butyllithium. Journal of the American Chemical Society, 75(16), 375-378.
- Banerji, J., Dutta, U., Basak, B., Saha, M., Budzikiewicz, H., & Chatterjee, A. (2001). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Indian Journal of Chemistry - Section B, 40B(11), 977-981.
- Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metalation of Azines and Diazines. Tetrahedron, 57(19), 4059-4090.
-
Popławska, M., & Demkowicz, S. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 27(19), 6592. [Link]
-
Guchhait, S. K., & Shee, S. (2021). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. Organic Letters, 23(15), 5949–5954. [Link]
-
Rizzacasa, M. A., & Sargent, M. V. (1989). Regioselectivity in the Lithiation of 1,3-Disubstituted Arenes. Australian Journal of Chemistry, 42(11), 2055. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11781, 1-Methylindole. Retrieved February 7, 2026, from [Link].
Sources
A Senior Application Scientist’s Guide to the Structural Characterization of 1,4-Dimethyl-1H-indole and Its Isomers
Introduction: The Subtle Challenge of Dimethylindoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds. When substituted with simple alkyl groups, such as in dimethylindoles, seemingly minor changes in the position of these groups can lead to profound differences in biological activity, toxicity, and metabolic stability. Consequently, the unambiguous structural characterization of dimethylindole isomers is not merely an academic exercise but a critical step in drug discovery and development. One isomer might be a potent therapeutic agent, while another could be inactive or even toxic.[1]
This guide provides an in-depth comparison of analytical strategies to differentiate 1,4-dimethyl-1H-indole from its key structural isomers. We will move beyond simple data reporting to explore the causal relationships between molecular structure and analytical output, offering field-proven insights to empower researchers in their characterization workflows. The focus is on creating a self-validating system of analysis, where orthogonal techniques converge to provide an unequivocal structural assignment.
The Analytical Imperative: Why Isomers Demand Scrutiny
Isomers of dimethylindole share the same molecular formula (C₁₀H₁₁N) and molecular weight (145.20 g/mol ), rendering them indistinguishable by low-resolution mass spectrometry alone.[2][3] Their similar physical properties can also make chromatographic separation challenging. Therefore, a multi-technique, evidence-based approach is essential for confident identification. This guide will focus on the comparative analysis of three common isomers to illustrate the core principles:
-
1,4-Dimethyl-1H-indole: Methylation on the indole nitrogen (N1) and at position C4 of the benzene ring.
-
1,3-Dimethyl-1H-indole: Methylation on the indole nitrogen (N1) and at position C3 of the pyrrole ring.
-
2,3-Dimethyl-1H-indole: Methylation at positions C2 and C3 of the pyrrole ring, with an unsubstituted N-H proton.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation
NMR spectroscopy provides the most definitive data for isomer differentiation by directly probing the chemical environment of each proton and carbon atom in the molecule. The position of the methyl groups creates a unique electronic environment, resulting in a distinct "fingerprint" spectrum for each isomer.
Causality Behind the Chemical Shifts
The key to interpreting NMR spectra lies in understanding the electronic effects of the methyl substituents.
-
N1-Methyl Group: The signal for the N1-methyl protons typically appears as a sharp singlet around 3.7-3.9 ppm.[4] Its presence immediately distinguishes N-substituted isomers (like 1,4- and 1,3-dimethylindole) from those with a free N-H group (like 2,3-dimethylindole), which will instead show a broad N-H proton signal further downfield (>7.8 ppm).[5]
-
C-Methyl Groups: Methyl groups on the aromatic ring produce singlets in the 2.2-2.8 ppm range.[5] Their precise chemical shift and the resulting splitting patterns of adjacent aromatic protons are highly diagnostic. For instance, a methyl group at C4 will uniquely affect the protons at C5, while a methyl at C3 will influence the proton at C2.
Comparative NMR Data
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for our selected isomers, providing a clear basis for comparison.
| Compound | Key ¹H NMR Signals (δ, ppm in CDCl₃) | Key ¹³C NMR Signals (δ, ppm in CDCl₃) | Reference |
| 1,4-Dimethyl-1H-indole | ~3.75 (s, 3H, N-CH₃), ~2.56 (s, 3H, C4-CH₃), Distinct aromatic region | ~129.0 (C4), ~126.0 (C7a), ~122.0 (C2), ~100.5 (C3), ~32.9 (N-CH₃), ~20.0 (C4-CH₃) | [2][5] |
| 1,3-Dimethyl-1H-indole | ~3.72 (s, 3H, N-CH₃), ~2.29 (s, 3H, C3-CH₃), ~6.87 (s, 1H, C2-H) | ~137.0 (C7a), ~128.5 (C2), ~112.0 (C3), ~109.0 (C7), ~32.5 (N-CH₃), ~9.5 (C3-CH₃) | [6] |
| 2,3-Dimethyl-1H-indole | ~7.85 (br s, 1H, N-H), ~2.37 (s, 3H, C2-CH₃), ~2.21 (s, 3H, C3-CH₃) | ~135.5 (C7a), ~131.0 (C2), ~110.0 (C3a), ~105.0 (C3), ~12.0 (C2-CH₃), ~8.5 (C3-CH₃) | [3][7] |
Note: Exact chemical shifts can vary slightly based on solvent and concentration.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve ~5-10 mg of the dimethylindole sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for optimal resolution.[8]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Process the data with a line broadening of 0.3 Hz to improve signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
-
Data Analysis:
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.[9]
-
Integrate the proton signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assemble the structure. For definitive assignments, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are recommended.
-
Visualization: NMR Analysis Workflow
Caption: Workflow for structural elucidation of dimethylindole isomers using NMR.
Mass Spectrometry (MS): Uncovering Isomeric Fragmentation Patterns
While all dimethylindole isomers have a molecular ion [M]⁺ at m/z 145, their fragmentation patterns under Electron Ionization (EI) can provide crucial structural clues. The stability of the resulting fragments is dictated by the original positions of the methyl groups.
Causality Behind Fragmentation
The fragmentation of indole derivatives in EI-MS often involves characteristic losses. For dimethylindoles, the most informative fragmentation pathway is typically the loss of a methyl radical (CH₃•) to form a stable cation at m/z 130. The relative abundance of this [M-15]⁺ ion can vary significantly between isomers.
-
1,3- and 1,4-Dimethylindoles: These isomers readily lose one of the methyl groups to form a stable methyl-substituted quinolinium-like or azatropylium cation.
-
2,3-Dimethylindole: The loss of a methyl group from the C2 or C3 position leads to a highly stable, expanded aromatic cation. This stability often results in the [M-15]⁺ ion (m/z 130) being the base peak in the spectrum. The subsequent loss of HCN from the pyrrole ring is also a characteristic fragmentation pathway for indoles.[10]
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) | Reference |
| 1,4-Dimethyl-1H-indole | 145 | 144 ([M-H]⁺) | 145, 144, 130, 115, 77 | [2] |
| 1,3-Dimethyl-1H-indole | 145 | 145 | 145, 144, 130, 115, 103 | [6] |
| 2,3-Dimethyl-1H-indole | 145 | 130 ([M-CH₃]⁺) | 145, 130, 115, 103, 77 | [3] |
Note: Relative intensities can vary between instruments.
Experimental Protocol: GC-MS Analysis
Gas Chromatography (GC) is the ideal partner for EI-MS as it separates the isomers before they enter the mass spectrometer, providing both retention time and mass spectral data.
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC System Setup:
-
Column: Use a standard non-polar capillary column, such as a 30 m x 0.25 mm column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).[11]
-
Injector: Set to 250°C with a split ratio of 20:1.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.[11]
-
-
MS System Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[12]
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Compare the retention times of the separated isomers.
-
Extract the mass spectrum for each peak and compare it to reference spectra or the expected fragmentation patterns.
-
Visualization: GC-MS Isomer Differentiation Workflow
Caption: Using GC-MS to separate isomers by retention time and identify them by unique mass spectra.
High-Performance Liquid Chromatography (HPLC): Orthogonal Separation
HPLC provides a powerful, orthogonal separation technique to GC, particularly for less volatile or thermally sensitive compounds. Separation is governed by the differential partitioning of isomers between the stationary and mobile phases.
Causality in Chromatographic Separation
For dimethylindoles, Reversed-Phase HPLC (RP-HPLC) is the most common method.[13] The separation mechanism is based on hydrophobicity.
-
Stationary Phase: A non-polar C18 column is a standard choice.
-
Mobile Phase: A polar mixture of water and an organic solvent (acetonitrile or methanol).
-
Separation Principle: Isomers with greater polarity will have less affinity for the non-polar C18 column and will elute earlier. The N-H group in 2,3-dimethylindole makes it slightly more polar than the N-methylated isomers, often leading to a shorter retention time. The position of the methyl group on the benzene ring in 1,4-dimethylindole versus the pyrrole ring in 1,3-dimethylindole also subtly alters the molecule's overall polarity and shape, enabling separation.[14]
Experimental Protocol: RP-HPLC Method for Isomer Separation
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Detector: UV-Vis detector set to 220 nm or 280 nm (indole chromophore).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Gradient: Start with 30% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes.
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (30:70 Acetonitrile:Water) to a concentration of ~0.1 mg/mL.
-
Data Analysis: Compare the retention times of the peaks against known reference standards for positive identification.
Visualization: Logic for HPLC Method Development
Caption: A logical flowchart for developing an HPLC method to resolve critical isomer pairs.
Conclusion: An Integrated Strategy for Certainty
The reliable structural characterization of 1,4-dimethyl-1H-indole and its isomers is achievable through the systematic and intelligent application of modern analytical techniques. No single method should be used in isolation. The definitive approach combines the detailed structural insights of NMR spectroscopy with the separative power and fragmentation data from GC-MS and HPLC . By understanding the causal principles behind the data—why a specific proton shifts, why a particular fragment forms, and why one isomer elutes before another—researchers can move from ambiguity to certainty, ensuring the integrity and success of their scientific endeavors.
References
- Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information. (n.d.). The Royal Society of Chemistry.
-
Kim, J., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 34(2), 234-244. Retrieved from [Link]
-
Ciolino, L. A., et al. (2014). Analytical Differentiation of 1-Alkyl-3-acylindoles and 1-Acyl-3-alkylindoles: Isomeric Synthetic Cannabinoids. Analytical Chemistry, 86(9), 4369-4376. Retrieved from [Link]
-
Ciolino, L. A., et al. (2014). Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles: isomeric synthetic cannabinoids. PubMed. Retrieved from [Link]
- Supporting Information. (2011). The Royal Society of Chemistry.
-
PubChem. (n.d.). 1,4-Dimethylindole. National Center for Biotechnology Information. Retrieved from [Link]
- Supporting information. (n.d.). The Royal Society of Chemistry.
-
Kumara, M. N., et al. (2017). Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. ResearchGate. Retrieved from [Link]
-
Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Retrieved from [Link]
-
Plant Care. (2026). How to Choose the Best Dimethylindole: A Complete Buyer's Guide. Retrieved from [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]
-
Pino-Rios, R., & Solà, M. (n.d.). The Relative Stability of Indole Isomers is a Consequence of the Glidewell-Lloyd Rule. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole, 1,3-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Vanoverbeke, A., et al. (1997). Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. PubMed. Retrieved from [Link]
-
PubChemLite. (n.d.). 2,4-dimethyl-1h-indole (C10H11N). Retrieved from [Link]
-
Chromatography Forum. (2009). separation of two isomers. Retrieved from [Link]
-
Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431-436. Retrieved from [Link]
-
NIST. (n.d.). Indole. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole, 2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Supporting information Indoles. (n.d.). The Royal Society of Chemistry.
-
Ranasinghe, M., et al. (2022). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 27(19), 6594. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dimethylindole. National Center for Biotechnology Information. Retrieved from [Link]
-
de la Torre, M. C., et al. (2019). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Molbank, 2019(4), M1090. Retrieved from [Link]
-
Skordos, K. W., et al. (2001). Detection and characterization of DNA adducts of 3-methylindole. Chemical Research in Toxicology, 14(9), 1201-1208. Retrieved from [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). COSMOSIL. Retrieved from [Link]
-
House, D. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. Retrieved from [Link]
-
Kumar, A., et al. (2017). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques, 8(5). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,4-Dimethylindole | C10H11N | CID 589389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dimethylindole | C10H11N | CID 7053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 1H-Indole, 1,3-dimethyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 11. future4200.com [future4200.com]
- 12. Analytical differentiation of 1-alkyl-3-acylindoles and 1-acyl-3-alkylindoles: isomeric synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. separation of two isomers - Chromatography Forum [chromforum.org]
A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of Dimethylindoles: A Comparative Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Spectroscopic Nuances of the Indole Chromophore
The indole ring system is a cornerstone of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic structure gives rise to a characteristic ultraviolet-visible (UV-Vis) absorption spectrum that is exquisitely sensitive to substitution patterns and the surrounding microenvironment. Understanding these spectral shifts is paramount for researchers engaged in structural elucidation, reaction monitoring, and the design of novel indole-based therapeutics and materials.
The Electronic Transitions of the Indole Chromophore: ¹Lₐ and ¹Lₑ Bands
The UV-Vis absorption spectrum of indole is dominated by two primary π → π* electronic transitions, historically referred to as the ¹Lₐ and ¹Lₑ bands.[1] These transitions originate from the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other nearby orbitals.
-
The ¹Lₑ (or Bₑ) Band: This is a higher-energy, more intense transition typically observed in the 200-230 nm region. It is often a broad, featureless band.
-
The ¹Lₐ (or A) Band: This is a lower-energy, less intense transition that appears as a structured band in the 260-290 nm region. This band is particularly sensitive to substituent effects and solvent polarity.[2] It is the shifts in the ¹Lₐ band that are of primary interest when comparing substituted indoles.
The position and intensity of these bands are influenced by the electron-donating or electron-withdrawing nature of substituents and their location on the indole ring. Methyl groups, being weakly electron-donating, are expected to cause subtle but measurable shifts in the absorption maxima.
Comparative Analysis of Dimethylindole Spectra: Theory and Analogy
Direct experimental comparison of the UV-Vis spectra of all dimethylindole isomers is hampered by a lack of publicly available, consolidated data. However, we can infer the expected spectral trends based on theoretical principles and by analogy to other substituted indoles.
Expected Effects of Methyl Substitution:
-
Substitution on the Pyrrole Ring (e.g., 2,3-dimethylindole): Methyl groups on the electron-rich pyrrole ring are expected to increase the electron density of the π-system. This generally leads to a destabilization of the ground state and a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift (a shift to longer wavelengths) of the ¹Lₐ band compared to indole. A study on the one- and two-photon spectra of jet-cooled 2,3-dimethylindole provides evidence for the assignments of the ¹Lₐ and ¹Lₑ transitions in this isomer.[3]
-
Substitution on the Benzene Ring (e.g., 5,6-dimethylindole): The effect of methyl substitution on the benzene ring is more nuanced and depends on the position relative to the pyrrole nitrogen. These substitutions can influence the polarization of the electronic transitions. Generally, electron-donating groups on the benzene ring also lead to a bathochromic shift , though the magnitude may differ from pyrrole substitution.
Analogous Comparison: The Case of Nitroindole Isomers
A study on the UV-Vis absorption spectra of nitroindole isomers provides an excellent illustration of how substituent position dramatically affects the spectrum.[4] While a nitro group is strongly electron-withdrawing, the principle of positional influence holds. The study revealed significant differences in the λₘₐₓ values for 3-, 4-, 5-, 6-, and 7-nitroindole, demonstrating that the electronic communication between the substituent and the indole core is highly dependent on the point of attachment.[4] We can anticipate similar, albeit more subtle, position-dependent shifts for the weakly electron-donating dimethyl substituents.
| Compound | λₘₐₓ (nm) in 2-propanol |
| 3-Nitroindole | 349 |
| 4-Nitroindole | Broad absorption extending into the visible |
| 5-Nitroindole | 322 |
| 6-Nitroindole | Two maxima in the 300-400 nm range |
Table 1: Comparison of λₘₐₓ for various nitroindole isomers, highlighting the significant impact of substituent position. Data sourced from a study on the isomeric identification of nitroindole chromophores.[4]
Experimental Protocol for Acquiring Comparative UV-Vis Spectra
To facilitate a direct and accurate comparison, the following detailed protocol for obtaining UV-Vis absorption spectra of dimethylindole isomers is provided. The causality behind each step is explained to ensure scientific integrity and reproducibility.
Workflow for UV-Vis Spectral Acquisition
Caption: Workflow for obtaining and analyzing UV-Vis absorption spectra of dimethylindole isomers.
Step-by-Step Methodology
-
Solvent Selection and Preparation:
-
Action: Choose a spectroscopic grade solvent that does not absorb in the region of interest (typically 200-400 nm for indoles). Cyclohexane (a non-polar solvent) and acetonitrile (a polar aprotic solvent) are excellent choices to also probe solvatochromic effects.
-
Causality: Using a spectroscopic grade solvent minimizes interfering absorbance from impurities. Comparing spectra in solvents of different polarities can provide insights into the nature of the electronic transitions.
-
-
Preparation of Stock and Working Solutions:
-
Action: Accurately weigh a known amount of each dimethylindole isomer and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to create working solutions with concentrations that will result in an absorbance maximum between 0.5 and 1.5 AU. A typical starting concentration is 10-50 µM.
-
Causality: Accurate concentration determination is crucial for calculating molar absorptivity (ε), a fundamental property. Absorbance values between 0.5 and 1.5 AU are within the optimal linear range of most spectrophotometers, ensuring adherence to the Beer-Lambert law.
-
-
Spectrophotometer Setup and Baseline Correction:
-
Action: Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow the instrument to warm up for at least 30 minutes. Set the desired wavelength range (e.g., 200-400 nm), scan speed, and data interval. Fill a quartz cuvette with the pure solvent (blank) and perform a baseline correction.
-
Causality: A proper warm-up period ensures lamp stability and minimizes instrumental drift. The baseline correction subtracts the absorbance of the solvent and the cuvette, isolating the absorbance of the analyte. Quartz cuvettes are essential for measurements below 320 nm as glass absorbs UV light.
-
-
Sample Measurement:
-
Action: Empty the blank from the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample. Place the cuvette in the sample holder and acquire the absorption spectrum.
-
Causality: Rinsing the cuvette with the sample solution prevents dilution from any residual solvent.
-
-
Data Analysis and Comparison:
-
Action: From the acquired spectrum, determine the wavelength of maximum absorbance (λₘₐₓ). Using the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration), calculate the molar absorptivity at λₘₐₓ. Tabulate the λₘₐₓ and ε values for all isomers in each solvent.
-
Causality: The λₘₐₓ provides information about the energy of the electronic transition, while ε relates to the probability of that transition occurring. A systematic comparison of these values will reveal the electronic effects of the different substitution patterns.
-
Data Summary and Interpretation
While a complete experimental dataset is not available from existing literature, the following table summarizes the expected trends and includes data for the parent indole for reference. Researchers are encouraged to populate this table with their own experimental data generated using the protocol above.
| Dimethylindole Isomer | Expected λₘₐₓ Shift (relative to Indole) | Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Indole (Reference) | N/A | Cyclohexane | ~262, ~271, ~280 | ~5,600 at 271 nm |
| 2,3-Dimethylindole | Bathochromic (Red) | User-determined | User-determined | User-determined |
| 2,5-Dimethylindole | Bathochromic (Red) | User-determined | User-determined | User-determined |
| 2,7-Dimethylindole | Bathochromic (Red) | User-determined | User-determined | User-determined |
| 3,5-Dimethylindole | Bathochromic (Red) | User-determined | User-determined | User-determined |
| 5,6-Dimethylindole | Bathochromic (Red) | User-determined | User-determined | User-determined |
Note: The exact λₘₐₓ and ε values will be dependent on the solvent used.
Conclusion
By following the rigorous experimental protocol outlined in this guide, researchers can generate high-quality, comparable data for the dimethylindole isomers of interest. This will not only aid in the routine characterization of these compounds but also contribute valuable data to the scientific community, enabling a deeper understanding of the structure-property relationships in this important class of molecules.
References
- Strickland, E. H., Horwitz, J., & Billups, C. (1970). Near-ultraviolet absorption bands of tryptophan. Studies using indole and 3-methylindole as models. Biochemistry, 9(25), 4914-4921.
- Catalán, J., & Pérez, P. (1982). The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 78(3), 575-580.
- Short, K. W., & Callis, P. R. (2002). One- and two-photon spectra of jet-cooled 2,3-dimethylindole: 1Lb and 1La assignments. Chemical Physics, 283(1-2), 269-278.
- Lami, H. (1977). On the ¹Lₐ-¹Lₑ mixing in indole. The Journal of Chemical Physics, 67(7), 3274-3281.
- Eftink, M. R., Selvidge, L. A., Callis, P. R., & Rehms, A. A. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469-3479.
- Valeur, B., & Weber, G. (1977). Resolution of the fluorescence spectrum of indole into its 1La and 1Lb components. Photochemistry and Photobiology, 25(5), 441-444.
- Lou, J., & Liu, J. (2010). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50.
- Gong, L., & Lin, C. (2020). Optical properties of 3-substituted indoles. RSC Advances, 10(52), 31235-31242.
- Zhong, S., et al. (2022). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 6(1), 138-147.
-
Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy. Retrieved from [Link]
Sources
- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1,4-Dimethyl-1H-indole: A Technical Guide
Part 1: Executive Summary & Core Directive
Operational Status: HAZARDOUS SUBSTANCE — STRICT SEGREGATION REQUIRED
1,4-Dimethyl-1H-indole is a substituted indole derivative used primarily as a building block in pharmaceutical synthesis. Unlike general organic solvents, this compound presents specific aquatic toxicity and irritation hazards that mandate strict exclusion from municipal waste streams.
The Core Directive: Under no circumstances shall 1,4-Dimethyl-1H-indole or its reaction mixtures be disposed of via sink drainage or evaporation. All waste streams must be captured, segregated into "Non-Halogenated Organic" waste, and destroyed via high-temperature incineration at an approved facility.
Part 2: Chemical Safety & Waste Profile
Effective disposal begins with accurate characterization. Use the data below to complete your facility’s Hazardous Waste Profile Sheet.
Table 1: Physicochemical Properties Relevant to Disposal
| Property | Value / Description | Operational Implication |
| CAS Number | 27816-52-0 | Use for waste manifesting and inventory tracking. |
| Physical State | Solid (crystalline powder) or Liquid (if heated/dissolved) | Melting point is approx. 51–54 °C; often handled as a melt or solution. |
| Solubility | Low in water; High in organic solvents (DMSO, MeOH) | Do not attempt aqueous dilution for disposal. |
| Flash Point | >110 °C (Estimated) | Combustible. Classified as "Ignitable" if in flammable solvent solution. |
| Hazard Class | Irritant (Skin/Eye), Aquatic Toxicity | Must be labeled as "Toxic to Aquatic Life." |
| Reactivity | Incompatible with strong oxidizers | CRITICAL: Do not mix with Nitric Acid or Peroxides in waste drums. |
Part 3: Waste Stream Segregation Logic
Proper segregation prevents dangerous cross-reactivity in waste drums. Use the following logic flow to determine the correct waste stream for your material.
Figure 1: Decision matrix for segregating 1,4-Dimethyl-1H-indole waste streams. Note the critical separation between halogenated and non-halogenated solvents to minimize disposal costs and safety risks.
Part 4: Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid Reagent
Applicable for: Expired shelf stock, spilled solids, or excess weighing material.
-
PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask if powder is friable.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.
-
Transfer:
-
Carefully transfer the solid into the waste container.
-
Do not dissolve in solvent solely for the purpose of disposal (this increases waste volume unnecessarily).
-
-
Labeling:
-
Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) away from oxidizers.
Protocol B: Disposal of Reaction Mixtures (Liquid Waste)
Applicable for: Mother liquors, extraction layers, and flash chromatography fractions.
-
Quenching (If necessary): Ensure no reactive reagents (e.g., unquenched hydrides, active metals) remain in the mixture. 1,4-Dimethyl-1H-indole itself does not require quenching, but its co-reactants might.
-
Solvent Identification:
-
Scenario 1 (Non-Halogenated): If dissolved in Ethyl Acetate, Methanol, or DMSO, pour into the Non-Halogenated waste carboy.
-
Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, pour into the Halogenated waste carboy.
-
-
Rinsing: Rinse the reaction vessel twice with a minimal amount of compatible solvent (e.g., acetone) and add the rinsate to the same waste container.
-
Documentation: Log the approximate volume and concentration on the waste container's log sheet.
Protocol C: Spill Response (Immediate Action)
In the event of an accidental release outside a fume hood.
-
Evacuate & Ventilate: If a large amount of dust is airborne, evacuate the immediate area for 15 minutes to allow settling.
-
PPE Up: Don appropriate PPE including respiratory protection.[5]
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then sweep up carefully.
-
Liquids: Surround with absorbent boom or vermiculite.
-
-
Cleanup: Place all cleanup materials into a heavy-duty plastic bag, seal it, and place that bag inside the Solid Hazardous Waste bin.
-
Decontamination: Wipe the surface with a soap and water solution.[6] Do not use bleach immediately if the spill involved strong acids or amines, though generally safe for indoles.
Part 5: Regulatory Compliance & Transport
Adherence to these regulations ensures your facility remains audit-ready.
-
EPA Waste Code: While 1,4-Dimethyl-1H-indole is not explicitly P- or U-listed, it is regulated under 40 CFR 261.3 due to its toxicity and ignitability (if in solvent).
-
RCRA Classification:
-
If in flammable solvent: D001 (Ignitable).[7]
-
If pure/toxic: Manage as Non-RCRA Regulated Hazardous Waste (unless state-specific codes apply, e.g., California's Title 22).
-
-
DOT Shipping (for waste haulers):
-
Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (1,4-Dimethyl-1H-indole).
-
UN Number: UN 2811.[4]
-
Packing Group: III.
-
References
-
PubChem. (2025).[3] 1,4-Dimethyl-1H-indole Compound Summary. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Sources
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. 27816-52-0|1,4-Dimethyl-1H-indole|BLD Pharm [bldpharm.com]
- 3. 1,4-Dimethylindole | C10H11N | CID 589389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. my.alfred.edu [my.alfred.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
